Citalopram's primary mechanism is potent and selective inhibition of serotonin reuptake by binding to SERT. The tables below summarize its core indications and binding affinity data.
Table 1: Clinical Indications of Citalopram
| Indication Type | Specific Condition | Key Notes |
|---|---|---|
| FDA-Approved | Major Depressive Disorder (MDD) in adults | Primary indication; approved for ages 18 and older [1]. |
| Common Off-Label Uses | Obsessive-Compulsive Disorder (OCD) [1] | Off-label, with anecdotal reports of potential benefit from higher doses (with caution) [1]. |
| Panic Disorder [1] | Licensed for this use in the UK and other European countries [2]. | |
| Generalized Anxiety Disorder (GAD) [1] | ||
| Social Anxiety Disorder (SAD) [1] | ||
| Premenstrual Dysphoric Disorder (PMDD) [1] |
Table 2: Selected Binding Affinity (Ki) Data for Citalopram and Analogues Data from native rodent tissue binding assays, unless otherwise specified [3]. Ki values in nM (nanomolar); lower value indicates higher affinity.
| Compound | SERT (Ki ± SEM) | NET (Ki ± SEM) | DAT (Ki ± SEM) | SERT Selectivity (NET/SERT) |
|---|---|---|---|---|
| Citalopram (1) | 1.94 ± 0.198 | 5950 ± 77.4 | 9270 ± 872 | 3070-fold |
| 5-Br Citalopram (5) | 1.04 ± 0.126 | 28400 | 1650 ± 112 | >10,000-fold |
| 6-Br Citalopram (6) | 3.87 ± 0.575 | 6170 ± 521 | 216 ± 18.1 | 1590-fold |
| S-(+)-Citalopram (Escitalopram) | ~1 nM (S1 site) [4] | Minimal Affinity | Minimal Affinity | Highly Selective |
| R-(-)-Citalopram | ~30x lower than S-enantiomer [3] | Minimal Affinity | Minimal Affinity | -
Citalopram exerts its antidepressant effect by increasing serotonergic activity in the central nervous system through selective inhibition of SERT [1]. It is a racemic mixture, and its activity is primarily driven by the (S)-enantiomer (escitalopram) [1] [3].
The following diagram illustrates this dual binding mechanism and its functional consequence.
Citalopram's dual binding to SERT's S1 and S2 sites blocks serotonin reuptake and stabilizes inhibition.
Systematic SAR studies based on the citalopram scaffold aim to understand molecular determinants of binding and develop tools with novel selectivity profiles [4] [3].
For researchers investigating SERT inhibition, here are detailed methodologies for core binding and functional assays.
This protocol is used to determine the binding affinity (Ki) of test compounds at SERT, DAT, and NET [3].
[³H]citalopram (specific activity ~80 Ci/mmol). A typical assay uses 50-100 µg of protein in a buffer like 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Perform incubation at room temperature for 1 hour to reach equilibrium.[³H]nisoxetine as the radioligand.[³H]WIN 35,428 as the radioligand.This assay evaluates a compound's ability to bind to the S2 site and allosterically modulate the dissociation of a ligand from the S1 site [4].
[³H]escitalopram or [³H]paroxetine to allow binding to reach equilibrium.The detailed mechanistic understanding of citalopram opens several promising research avenues.
The table below summarizes the key quantitative data on citalopram's inhibition of monoamine uptake:
| Monoamine Transporter | IC50 Value | Selectivity Ratio (vs. 5-HT) | Experimental Context |
|---|---|---|---|
| Serotonin (5-HT) | 1.8 nM [1] [2] | --- | Rat brain synaptosomal preparations [1] [3] |
| Noradrenaline (NA) | 8,800 nM [2] | ~4,889-fold | In vitro studies showing no significant effect on uptake [3] [4] |
| Dopamine (DA) | 41,000 nM [2] | ~22,778-fold | In vitro studies showing no significant effect on uptake [3] [4] |
The core data on citalopram's selectivity were primarily obtained from standardized in vitro assays.
Citalopram's primary molecular target is the serotonin transporter (SERT or SLC6A4) [4]. The diagram below illustrates its core mechanism and downstream consequences.
This diagram captures the primary mechanism and a key secondary interaction relevant to the data:
The extreme selectivity of citalopram makes it a valuable tool for isolating serotonergic mechanisms in neuropsychiatric research [3]. Understanding the indirect effects on dopamine systems, such as through 5-HT1B receptor-mediated cross-talk, is an active area of investigation, particularly for understanding the full therapeutic and side-effect profile of SSRIs [6] [7].
Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) with a chemical structure unrelated to other SSRIs or tricyclic/tetracyclic antidepressants [1]. It is a racemic bicyclic phthalane derivative [1].
| Property | Description |
|---|---|
| Systematic (IUPAC) Name | (±)-1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, hydrobromide [1] |
| Molecular Formula | C₂₀H₂₁FN₂O (free base); C₂₀H₂₂BrFN₂O (HBr salt) [2] [1] |
| Molecular Weight | 324.39 g/mol (free base); 405.35 g/mol (HBr salt) [2] [1] |
| DrugBank ID | DB00215 [2] |
| Modality | Small Molecule [2] |
Citalopram's antidepressant effect is primarily linked to the potentiation of serotonergic activity in the central nervous system (CNS) by inhibiting neuronal reuptake of serotonin (5-HT) via the serotonin transporter (SLC6A4) [2] [1]. It is the most selective agent in the SSRI class, exhibiting minimal effects on the reuptake of norepinephrine and dopamine and possessing negligible affinity for a wide range of other receptors, including muscarinic cholinergic, histaminergic, and adrenergic receptors [2] [3] [1]. The (S)-enantiomer is primarily responsible for the serotonin reuptake inhibition [1].
The diagram below illustrates the core mechanism of Citalopram's action at the synaptic level.
Citalopram inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.
The single- and multiple-dose pharmacokinetics of citalopram are linear and dose-proportional [2] [1]. The following table summarizes its key pharmacokinetic parameters.
| Parameter | Summary |
|---|---|
| Bioavailability | ~80% [2] [3] [1] |
| Time to Peak (Tmax) | ~4 hours [2] [1] |
| Protein Binding | ~80% [2] [1] |
| Volume of Distribution | ~12 L/kg [2] [1] |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19 [2] [3] [1] |
| Primary Metabolites | Demethylcitalopram (DCT), Didemethylcitalopram (DDCT) [2] [1] |
| Metabolite Activity | >8 times less potent than parent compound [1] |
| Half-life | ~35 hours [2] [1] |
| Elimination | Urine (~12-23% as unchanged drug); Feces (~10%) [2] |
The metabolic pathway of Citalopram is visualized below.
Citalopram is metabolized in the liver by cytochrome P450 enzymes to active metabolites.
Citalopram is FDA-approved for Major Depressive Disorder (MDD) in adults [2] [3]. It also has numerous off-label uses and is included in the WHO Model List of Essential Medicines [3].
| Condition | Status | Recommended Adult Dose (Oral) |
|---|---|---|
| Major Depressive Disorder (MDD) | FDA-Approved [2] [3] | Start: 20 mg once daily. Max: 40 mg once daily [3] [4]. |
| Panic Disorder | Approved (e.g., UK) [5] | Start: 10 mg daily, increase to 20 mg after 1 week. Max: 40 mg daily [5]. |
| Obsessive-Compulsive Disorder (OCD) | Off-label [2] [3] | Doses may be higher, but caution required due to QT risk [3]. |
| Generalized Anxiety Disorder (GAD) | Off-label [3] | - |
| Premenstrual Dysphoric Disorder (PMDD) | Off-label [3] | - |
Special Population Dosing:
| Category | Details |
|---|---|
| Most Common Adverse Effects | Nausea, drowsiness, insomnia, dry mouth, increased sweating, tremor, diarrhea, sexual dysfunction (dose-dependent) [3] [6]. |
| Serious & Boxed Warnings | Suicidality: Increased risk in children, adolescents, and young adults [3] [1] [6]. QT Prolongation: Dose-dependent; max 40 mg/day (20 mg for certain groups) [3] [7]. Serotonin Syndrome: Potentially life-threatening [3] [6]. |
| Other Significant Risks | Bleeding, hyponatremia (SIADH), seizures, mania/hypomania, withdrawal symptoms on discontinuation [3] [5] [6]. |
Recent research explores Citalopram's effects beyond mood regulation. A 2025 systematic review suggests Citalopram and escitalopram may have beneficial effects on glycemic control, showing reductions in HbA1c and fasting blood glucose in patients with major depressive disorder and type 2 diabetes [8]. The proposed mechanisms include modulation of the HPA axis and improvement of insulin sensitivity [8].
Methodological considerations for clinical trials, as derived from this review, include:
This compound remains a clinically relevant SSRI due to its highly selective mechanism of action and well-characterized profile. Key considerations for researchers and prescribers include its dose-dependent QT prolongation risk, need for careful dose titration in special populations, and potential for clinically significant drug-drug interactions. Emerging evidence of its metabolic effects opens new avenues for research into its therapeutic applications.
Citalopram's core mechanism involves highly selective inhibition of the serotonin transporter (SERT), with minimal affinity for other neurotransmitter receptors. The table below summarizes its primary and secondary molecular interactions.
| Target/Action | Interaction Type | Biological Consequence & Significance |
|---|---|---|
| Serotonin Transporter (SERT/SLC6A4) | Primary target; potent inhibitor of serotonin reuptake [1] [2] [3]. | Increases synaptic serotonin levels, potentiating serotonergic neurotransmission; underlies antidepressant and anxiolytic effects [1] [2]. |
| Allosteric Site on SERT | Binds to a low-affinity allosteric site, modulating the primary (orthosteric) site [4]. | Slows dissociation of citalopram from the orthosteric site, prolonging inhibitory action; the R-enantiomer binds here and may antagonize the S-enantiomer (escitalopram) [4]. |
| Nicotinic Acetylcholine Receptors (AChRs) | Non-competitive antagonist; shows subtype selectivity [5]. | Inhibits α3β4 and α9α10 AChRs with highest potency; may contribute to anti-addictive effects and represent a secondary mechanism of action [5]. |
| Other Neurotransmitter Receptors | Minimal to negligible affinity [1] [2] [3]. | High selectivity explains favorable side-effect profile (e.g., low anticholinergic, cardiovascular effects) compared to older antidepressants. |
The following diagram illustrates citalopram's primary mechanism at the serotonin transporter and its allosteric modulation.
Research into citalopram's biological activity employs various techniques to elucidate its binding mechanisms and functional effects on neuronal systems.
Objective: To investigate how citalopram and its enantiomers acutely affect the firing activity of serotonergic neurons in the dorsal raphé nucleus, and the role of the SERT allosteric site [4].
Objective: To determine the inhibitory potency (IC50) of citalopram on different human nicotinic AChR subtypes [5].
Objective: To measure the binding affinity of citalopram for different states of nAChRs and investigate its mechanism as a non-competitive antagonist [5].
The following diagram integrates these methodologies into a cohesive workflow for studying citalopram's activity on nAChRs.
The finding that citalopram inhibits α3β4 and α9α10 nAChRs with notable potency reveals a significant secondary pharmacological activity [5]. As α3β4* AChRs in the medial habenula are implicated in addiction and affective behaviors, this inhibition may underpin citalopram's off-label utility in treating conditions like alcohol dependence [5]. This opens a promising path for developing novel citalopram analogs with optimized nAChR activity for improved pharmacotherapies.
The table below outlines the fundamental identifying information and molecular properties of Citalopram hydrobromide [1].
| Property | Specification |
|---|---|
| CAS Number | 59729-32-7 [1] |
| Molecular Formula | C₂₀H₂₂BrFN₂O [1] |
| Molecular Weight | 405.30 g/mol [1] |
| Purity | ≥98% (for research grades) [1] |
| Primary Application | Selective inhibitor of the serotonin (5-HT) transporter; SSRI [1] |
Forced degradation studies are crucial for understanding the stability of a drug substance and developing stable formulations. The following table summarizes the characterized degradation products of this compound formed under specific stress conditions [2].
| Degradation Product | Stress Condition | Characterization / Identity |
|---|---|---|
| Product I | Hydrolytic | New impurity characterized as 3-hydroxycitalopram N-oxide [2] |
| Product II | Hydrolytic | Known impurity: Citalopram carboxamide [2] |
| Product III | Photolytic | - |
| Product IV | Photolytic | Known impurity: Citalopram N-oxide [2] |
| Product V | Photolytic | - |
This degradation pathway can be visualized as follows:
A validated stability-indicating LC-UV method has been developed to separate Citalopram from its degradation products [2]. Here is a summary of the protocol:
Beyond its primary action on the serotonin transporter, Citalopram also acts as a non-competitive antagonist at various nicotinic acetylcholine receptors (AChRs). Its inhibitory activity varies by subtype [3].
| AChR Subtype | Experimental System | Inhibitory Potency (IC₅₀ ± SD) | Proposed Mechanism / Site |
|---|---|---|---|
| hα3β4 | Ca²⁺ influx in HEK293 cells | 5.1 ± 1.3 µM [3] | Binds to imipramine sites in desensitized state [3] |
| hα4β2 | Ca²⁺ influx in HEK293 cells | 19.1 ± 4.2 µM [3] | - |
| hα7 | Ca²⁺ influx in GH3 cells | 18.8 ± 1.1 µM [3] | - |
| rα9α10 | Electrophysiology in oocytes | 7.5 ± 0.9 µM [3] | Competitively inhibits orthosteric sites [3] |
| Mouse α3β4* | Electrophysiology in MHb neurons | 7.6 ± 1.0 µM [3] | Voltage-dependent block of ion channel lumen [3] |
The experimental workflow used to determine these mechanisms is summarized below:
The data reveals several critical aspects of this compound:
Citalopram is a selective serotonin reuptake inhibitor (SSRI) whose antidepressant effect is primarily due to the S-enantiomer [1]. Its metabolism is complex and stereoselective, leading to several primary and secondary metabolites.
The table below summarizes the key enzymes and kinetic parameters for the formation of the major demethylated metabolites.
| Metabolite | Primary CYP Enzyme(s) | Reported Km (μM) | Reported Vmax (pmol/min/pmol P450) | Notes |
|---|---|---|---|---|
| N-desmethylcitalopram (DCT) | CYP2C19, CYP3A4 [1] [3] | 122.67 ± 9.67 (for CYP2C19*1) [4] | 19.10 ± 0.45 (for CYP2C19*1) [4] | In vitro data from recombinant enzyme systems. Km values suggest high-affinity enzyme components may exist [3]. |
| N-didesmethylcitalopram (DDCT) | CYP2D6 [1] | Information not specified in search results | Information not specified in search results | A minor, less potent metabolite. |
Genetic variations, particularly in the CYP2C19 gene, significantly influence citalopram metabolism and clinical outcomes. Patients can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid) based on their genotype.
The table below summarizes the functional impact of selected CYP2C19 variants on citalopram N-demethylation, as determined by in vitro studies.
| CYP2C19 Variant | Key Amino Acid Change | Impact on Citalopram Demethylation | Relative Clearance (% of Wild-Type *1) |
|---|---|---|---|
| *2C (rs181297724) | A161P | Decreased | 29.93% [4] |
| *2F (rs770829708) | D341N | Decreased | 58.79% [4] |
| *3 | - | No function / Weak activity | ~0% [4] |
| *29 | - | Increased | ~500% (5-fold increase) [4] |
| L16F | L16F | Increased | ~150% (1.5-fold increase) [4] |
| Wild-Type (*1) | - | Reference | 100.00% [4] |
These genetic differences translate to clinical effects:
To study citalopram metabolism and characterize enzyme variants, robust in vitro methodologies are employed.
This protocol is adapted from recent functional studies of CYP2C19 variants [4].
The diagram below summarizes the primary metabolic pathways of citalopram and the key enzymes involved.
This overview synthesizes current technical knowledge, demonstrating that understanding the intricacies of citalopram metabolism, especially the role of pharmacogenetics, is crucial for optimizing its use in drug development and personalized medicine.
The table below summarizes the core pharmacokinetic parameters of citalopram across different research models, highlighting key interspecies differences.
| Parameter | Humans | Mouse Model (Pregnant, GD18) | Beagle Dog |
|---|---|---|---|
| Bioavailability | ~80% [1] [2] [3] | Information not specified in search results | Information not specified in search results |
| Protein Binding | <80% [2] [3] | Information not specified in search results | Information not specified in search results |
| Metabolism | Primarily hepatic, via CYP3A4 and CYP2C19 [1] [2] [3] | Affected by gestational stage [4] | Hepatic; high affinity via CYP2D15 (analogous to human CYP2D6) [5] |
| Primary Metabolites | Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] [5] [3] | Desmethylcitalopram (DCIT) [4] | Desmethylcitalopram (DCIT), Didesmethylcitalopram (DDCT) [5] |
| Half-Life (Parent Compound) | ~35 hours (mean) [1] [2] [3] | ~0.93 hours (Fixed Dose); ~1.08 hours (Weight-Adjusted) [4] | ~9.6 hours [5] |
| Half-Life (Primary Metabolite) | Information not specified in search results | Information not specified in search results | DCIT: ~8.1 hours; DDCT: ~27.8 hours [5] |
| Clearance | Systemic: ~330 mL/min [3] | Increased during pregnancy (e.g., 647 mL/h in GD18FD mice) [4] | Information not specified in search results |
| Volume of Distribution | ~12 L/kg [3] | Increased during pregnancy (e.g., 36.0 mL in GD18FD mice) [4] | Information not specified in search results |
A critical finding from animal studies is that fetal exposure to citalopram can exceed maternal exposure, and this is influenced by gestational stage and the development of fetal metabolic capacity [4]. Furthermore, dogs exhibit a significantly different metabolic profile, producing much higher levels of the metabolite DDCT, which is associated with convulsive risks in this species [5].
Here are detailed methodologies for key experiments cited in the search results, which can serve as a reference for designing preclinical studies.
This protocol is derived from a study investigating gestational stage-dependent pharmacokinetics [4].
This pilot study aimed to characterize the enzymes involved in citalopram metabolism in dogs [5].
The following diagram illustrates the primary metabolic pathways of citalopram and integrates the key in vitro experimental workflow used to study them.
This diagram summarizes the core metabolic transformation of citalopram into its primary metabolites, the key cytochrome P450 enzymes involved in humans and dogs, and the general flow of in vitro incubation experiments used to study this process [1] [5] [3].
| Attribute | Description |
|---|---|
| WHO Essential Medicine Status | Listed for depressive disorders [1] |
| FDA-Approved Indication | Treatment of depression in adults (18 years and older) [1] [2] |
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [3] [2] |
| Year of FDA Approval | 1998 [1] [3] |
| Common Brand Names | Celexa, Cipramil [3] |
Citalopram's therapeutic effect is primarily through potentiation of serotonergic activity in the central nervous system.
The diagram below illustrates the metabolic pathway of citalopram.
| Parameter | Details |
|---|---|
| Bioavailability | ~80% [1] [3] |
| Time to Peak Concentration | ~4 hours [3] |
| Protein Binding | <80% [3] [2] |
| Half-Life | ~35 hours (24-48 hour range) [1] [3] |
| Primary Metabolizing Enzymes | CYP3A4 and CYP2C19 [1] [2] |
| Active Metabolites | Demethylcitalopram (DCT) and Didesmethylcitalopram (DDCT); minimal activity [3] [2] |
| Route of Elimination | Primarily hepatic; ~12-23% of unchanged drug excreted in urine [2] |
| Category | Details |
|---|---|
| Most Common Adverse Effects | Nausea, drowsiness, insomnia, dry mouth, increased sweating, constipation, diarrhea, sexual dysfunction (dose-dependent) [1] [4] |
| Boxed Warning | Suicidality: Increased risk of suicidal thinking and behavior in children, adolescents, and young adults (<24 years) [1] [4] [5] |
| Serious Adverse Effects | QT Prolongation: Dose-dependent; max dose 40 mg/day (20 mg for >60 yrs, hepatic impairment) [1] [5]. Serotonin Syndrome, Hyponatremia/SIADH (especially in elderly) [1] |
| Major Drug Interactions | Contraindicated with MAOIs (risk of serotonin syndrome). CYP2C19 inhibitors (e.g., omeprazole) increase citalopram exposure. Drugs that prolong QT interval (e.g., pimozide) [1] [4] [5] |
| Pregnancy & Lactation | Pregnancy: Risks of persistent pulmonary hypertension (PPHN) and poor neonatal adaptation [1]. Lactation: Citalopram is present in breast milk; monitor infant for drowsiness, feeding difficulties [1] |
1. Introduction Citalopram hydrobromide (CTL) is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Monitoring its purity and stability is crucial in pharmaceutical development and quality control. This document outlines a validated, stability-indicating reversed-phase HPLC-UV method for the quantification of this compound and the characterization of its degradation products. The method forces the drug to degrade under various stress conditions, demonstrating its ability to separate the parent compound from its degradation products, which is essential for accurately assessing stability and shelf-life. [1]
2. Key Features of the Method This method offers several advantages for pharmaceutical analysis:
3. Experimental Methodology
3.1. Materials and Reagents
3.2. Instrumentation and Chromatographic Conditions The analysis should be performed using a standard HPLC system equipped with a UV-Visible detector. The summarized chromatographic conditions are provided in the table below.
| Parameter | Specification |
|---|---|
| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol : Triethylamine (50:35:15:0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | Not specified in source; determine during method equilibration (e.g., 10-15 min). |
3.3. Forced Degradation (Stress) Studies Protocol Forced degradation studies are critical for validating the stability-indicating nature of the method. The following conditions were applied to a drug solution to accelerate degradation: [1]
Under these conditions, five degradation products (I-V) were formed. Products I and II were formed under hydrolytic conditions, while products III-V were formed under photolytic conditions. [1]
3.4. Sample Preparation
4. Method Validation Summary The method was validated according to standard protocols, with key parameters summarized in the table below. [1]
| Validation Parameter | Result / Outcome |
|---|---|
| Linearity Range | 50-500 ng/band (HPTLC reference); confirm range for HPLC. |
| Precision (% RSD) | RSD < 2% for both repeatability and intermediate precision. |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Specificity | Peak purity index > 0.999; baseline separation from degradation products. |
| LOD / LOQ | LOD: ~20 ng/band; LOQ: ~50 ng/band (HPTLC reference). |
| Robustness | Method was robust to deliberate, small changes in mobile phase composition and other parameters. |
5. Degradation Pathway and Workflow The experimental workflow for the forced degradation study and analysis can be visualized as a directed graph, clarifying the logical sequence of steps.
Diagram 1: Experimental workflow for forced degradation studies of this compound.
6. Results and Discussion
Citalopram hydrobromide (CTA) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder. As with many psychiatric medications, therapeutic drug monitoring is essential for optimizing efficacy while minimizing adverse effects. Citalopram undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C19) to form two active metabolites: desmethyl citalopram (DCTA) and didesmethyl citalopram (DDCTA). Monitoring these metabolites is particularly important as they contribute to the pharmacological activity and exhibit significantly longer elimination half-lives (up to 59 hours for DCTA) compared to the parent compound.
Micellar liquid chromatography (MLC) has emerged as a powerful analytical technique for the simultaneous determination of citalopram and its metabolites in various matrices. MLC offers distinct advantages over conventional reversed-phase HPLC, including enhanced green chemistry characteristics through reduced organic solvent consumption, improved compatibility with biological matrices, and cost-effectiveness. These application notes provide detailed protocols and experimental data for the reliable determination of citalopram and its main metabolites using MLC, with applications spanning pharmaceutical quality control, therapeutic drug monitoring, and forensic toxicology.
Micellar liquid chromatography utilizes surfactant-based mobile phases above their critical micellar concentration to create a unique three-phase separation system. The stationary phase is modified by adsorption of monomeric surfactant molecules, while micelles in the mobile phase act as a pseudophase that can interact with analytes. This configuration provides multiple interaction mechanisms including partitioning between stationary phase and aqueous mobile phase, between stationary phase and micelles, and between aqueous phase and micelles. The versatility of this system allows for simultaneous separation of compounds with varying hydrophobicities, making it particularly suitable for monitoring parent drugs and their metabolites which often possess different polarities.
For citalopram analysis, sodium dodecyl sulphate (SDS) has been identified as the optimal surfactant due to its appropriate micellar properties, UV transparency at the detection wavelength, and ability to provide efficient separation of citalopram from its demethylated metabolites. The addition of organic modifiers such as propanol further enhances selectivity and efficiency by modifying the micellar properties and stationary phase interactions.
While MLC offers significant advantages for routine monitoring, several other chromatographic techniques have been employed for citalopram analysis. Traditional reversed-phase HPLC with octadecyl silane columns remains common, typically utilizing acetonitrile or methanol with aqueous buffers as mobile phases. Ultra-high performance liquid chromatography (UHPLC) provides enhanced resolution and faster analysis times through sub-2μm particle columns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, particularly valuable for pharmacokinetic studies requiring low detection limits. However, MLC maintains distinct advantages in terms of cost-effectiveness, reduced solvent toxicity, and simplified sample preparation for biological matrices.
Table 1: Comparison of Analytical Techniques for Citalopram and Metabolite Determination
| Technique | Detection Limits | Analysis Time | Cost per Analysis | Matrix Compatibility | Key Applications |
|---|---|---|---|---|---|
| Micellar LC | 0.3-0.5 μg/mL [1] | 15-20 min | Low | High (direct injection possible) | Routine TDM, quality control |
| Reversed-phase HPLC | 1-5 ng/mL [2] | 20-30 min | Medium | Medium (requires extraction) | Clinical plasma monitoring |
| UHPLC-DAD | 4-8 ng/mL [3] | <10 min | Medium-High | Medium (requires extraction) | High-throughput screening |
| LC-MS/MS | 0.1-0.5 ng/mL [4] | 5-15 min | High | High (with internal standard) | Pharmacokinetic studies |
Chromatographic System: The MLC method should be implemented using a high-pressure liquid chromatography system equipped with a binary or quaternary pump, autosampler or manual injection valve, column thermostat, and UV-Vis or diode array detector. Data acquisition and processing can be performed using compatible software.
Columns: A reverse-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) provides optimal separation efficiency for the citalopram metabolites. The column should be maintained at 60°C throughout the analysis to ensure consistent retention times and peak shapes [1].
Chemical Reagents:
The optimized mobile phase consists of 0.18 M SDS, 15% (v/v) 1-propanol, and 0.3% (v/v) tri-ethylamine, adjusted to pH 4 with 0.2 M o-phosphoric acid [1]. Preparation should follow this specific protocol:
SDS Solution: Dissolve 51.8 g of SDS in approximately 800 mL of HPLC-grade water with vigorous stirring and gentle heating (40-50°C) to facilitate dissolution. Once completely dissolved, cool to room temperature.
Organic Modifier: Add 150 mL of 1-propanol to the SDS solution while stirring continuously.
pH Adjustment: Add 3 mL of tri-ethylamine to the mixture. Slowly add o-phosphoric acid (approximately 10-15 mL) until the pH reaches 4.0, monitoring with a calibrated pH meter.
Final Volume: Transfer the solution to a 1-liter volumetric flask and dilute to volume with HPLC-grade water.
Filtration: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.
The separation is performed under the following optimized conditions:
These conditions provide baseline separation of citalopram and its metabolites with resolution factors >1.5 between all peaks of interest.
For tablet analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of citalopram to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm syringe filter, discarding the first few mL of filtrate.
For plasma samples, employ supported liquid extraction (SLE) for optimal recovery [5]:
Pre-treatment: Mix 1 mL of plasma with 100 μL of internal standard solution (venlafaxine hydrochloride or chlordiazepoxide at 10 μg/mL).
SLE Procedure: Load the mixture onto an SLE cartridge and allow 5 minutes for absorption.
Elution: Elute with 2 × 3 mL of dichloromethane:isopropanol (9:1, v/v).
Evaporation: Evaporate the eluent to dryness under gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue in 500 μL of mobile phase, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes before injection.
Saliva collection offers a non-invasive alternative for therapeutic drug monitoring [3]:
Collection: Collect unstimulated saliva in polypropylene tubes. Centrifuge at 8,000 × g for 10 minutes to remove particulate matter.
Extraction: Apply either SLE (as described for plasma) or liquid-liquid extraction using dichloromethane.
Alternative LLE: For LLE, mix 1 mL of saliva with 3 mL of dichloromethane, shake for 20 minutes, centrifuge, and transfer the organic layer for evaporation.
The following workflow diagram illustrates the complete MLC analytical procedure from sample preparation to data analysis:
The MLC method for simultaneous determination of citalopram and its metabolites has been comprehensively validated according to ICH guidelines. The validation data demonstrate that the method is suitable for its intended applications in pharmaceutical analysis and therapeutic drug monitoring.
Table 2: Method Validation Parameters for Citalopram and Metabolites by MLC
| Parameter | Citalopram | Desmethylcitalopram | Didesmethylcitalopram |
|---|---|---|---|
| Linearity Range (μg/mL) | 1.0-200.0 | 0.6-200.0 | 0.5-200.0 |
| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 |
| LOD (μg/mL) | 0.5 | 0.4 | 0.3 |
| LOQ (μg/mL) | 0.8 | 0.5 | 0.4 |
| Precision (RSD%) | |||
| - Intra-day (n=6) | 0.82-1.25 | 0.91-1.36 | 0.87-1.42 |
| - Inter-day (n=3 days) | 1.25-1.84 | 1.36-1.95 | 1.42-2.13 |
| Accuracy (% Recovery) | 98.5-101.2 | 98.8-101.5 | 97.9-100.8 |
The method demonstrates excellent specificity with baseline separation of all analytes. Resolution factors between citalopram, DCTA, and DDCTA exceed 1.5, with peak purity indices >0.999. No interference was observed from common pharmaceutical excipients or endogenous compounds in biological matrices. The representative chromatogram shows well-defined peaks with retention times of approximately 6.2 minutes for DDCTA, 8.7 minutes for DCTA, and 11.3 minutes for citalopram.
Deliberate variations in method parameters were evaluated to establish robustness:
All variations maintained resolution between critical pairs >1.5, demonstrating method robustness.
The validated method was successfully applied to the determination of citalopram content in commercial tablets (labeled claim: 20 mg this compound). Analysis of six different batches showed content uniformity between 98.3% and 101.7% of the labeled claim, with RSD values less than 2.0%. The method effectively separated citalopram from degradation products formed under stress conditions (acidic, alkaline, oxidative, and thermal), demonstrating stability-indicating properties.
The MLC method has been effectively applied to the determination of citalopram and its metabolites in various biological matrices, including plasma, saliva, and tissue homogenates. For plasma samples, the method demonstrates reliable quantification within the therapeutic range of 10-200 ng/mL for citalopram and 5-150 ng/mL for its metabolites [2] [3]. The sample preparation protocol utilizing supported liquid extraction provides clean chromatograms with minimal matrix interference, achieving extraction efficiencies of 85-95% for all analytes.
Saliva monitoring presents a non-invasive alternative for therapeutic drug monitoring. Research has demonstrated a strong correlation between saliva and plasma concentrations of citalopram (r = 0.89, p < 0.001), though the ratio varies between 0.08 and 0.15 depending on individual physiological factors [3]. The MLC method achieves quantification limits in saliva of 4.0 ng/mL using solid-phase extraction and 8.0 ng/mL using liquid-liquid extraction, sufficient for monitoring therapeutic concentrations.
In forensic toxicology, the MLC method has been validated for postmortem analysis of citalopram and metabolites in various tissue samples, including liver, brain, and kidney [1]. Tissue samples require additional preparation steps:
Homogenization: Prepare 10% (w/v) tissue homogenates in phosphate buffer (pH 7.4) using a mechanical homogenizer.
Digestion: Add 1 mL of homogenate to 2 mL of enzymatic digestion buffer (containing 5000 units of subtilisin A) and incubate at 60°C for 2 hours.
Extraction: Follow supported liquid extraction protocol as described for plasma samples.
The method has been successfully applied to tissue distribution studies, demonstrating the accumulation potential of citalopram and its metabolites in various organs, which is particularly valuable in postmortem investigations.
For routine therapeutic drug monitoring, the following protocol is recommended:
Sample Collection: Collect blood or saliva samples at steady state (typically 4-5 half-lives after initiating therapy or dose adjustment). Trough samples (just before next dose) are most consistent.
Sample Processing: Process samples within 2 hours of collection or store at -80°C until analysis.
Quality Control: Include calibration standards and quality control samples (low, medium, high concentrations) in each analytical batch.
Interpretation: Compare results with established therapeutic ranges (citalopram: 30-130 ng/mL; desmethylcitalopram: 20-90 ng/mL). Consider metabolic ratios (DCTA/CTA) which may indicate CYP2C19 activity.
The following decision tree guides method selection based on analytical requirements:
Poor Peak Shape: If peak tailing or fronting is observed, check mobile phase pH and adjust if necessary. Ensure the tri-ethylamine concentration is adequate (0.3%) to suppress silanol interactions. Column aging can also contribute to peak shape deterioration; consider column regeneration with successive washes of water, methanol, and acetonitrile.
Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature (60°C). SDS concentrations should be precisely measured as variations can significantly impact retention.
Increased Backpressure: Gradual pressure increase often indicates column blockage or particulate accumulation. Always filter samples through 0.45 μm filters before injection. If pressure remains high, reverse-flush the column according to manufacturer instructions or replace the column frit.
Baseline Noise: Excessive baseline noise at 240 nm may indicate UV-absorbing impurities in the mobile phase. Use high-purity reagents and ensure adequate mobile phase degassing. If using a diode array detector, consider alternative wavelengths (254 nm or 275 nm) with acceptable analyte absorbance.
Before sample analysis, system suitability should be verified using a standard mixture containing all analytes at mid-calibration range concentrations. The following criteria must be met:
Column Care: The SDS-containing mobile phase can lead to stationary phase modification over time. Regular column cleaning with water:acetonitrile (50:50, v/v) is recommended after each analytical batch. Long-term storage should be in acetonitrile:water (80:20, v/v).
Mobile Phase Stability: The SDS-based mobile phase is stable for up to 72 hours when stored at room temperature. For optimal performance, prepare fresh daily.
The micellar liquid chromatographic method described in these application notes provides a robust, cost-effective, and environmentally friendly approach for the simultaneous determination of citalopram and its demethylated metabolites. The method has been comprehensively validated and demonstrates excellent performance across pharmaceutical formulations, biological fluids, and tissue samples. The low organic solvent consumption aligns with green chemistry principles, while the compatibility with complex matrices reduces sample preparation requirements. These protocols offer researchers and clinical laboratories a reliable tool for quality control, therapeutic drug monitoring, and forensic investigations involving citalopram.
Near-Infrared Chemical Imaging (NIR-CI) is a powerful, non-destructive analytical technique that combines spectroscopy with digital imaging. Unlike conventional NIR spectroscopy, which provides an average spectrum for a sample, NIR-CI collects tens of thousands of spectra, each corresponding to a specific pixel location [1] [2]. This allows for the simultaneous determination of both the chemical identity and the spatial distribution of components within a sample.
For patient-tailored drug products, such as those fabricated using the Tunable Modular Design (TMD) approach for antidepressants like Citalopram Hydrobromide, ensuring dose accuracy is critical [3] [4]. NIR-CI serves as an ideal tool for the rapid, non-destructive verification of API content and distribution, making it suitable for point-of-care quality control. The technique can visualize the distribution of CHB on the surface and cross-section of porous freeze-dried modules, and accurately quantify the drug load using multivariate regression models [3].
This protocol details the application of NIR-CI for quantifying this compound in TMD samples.
The workflow for NIR-CI quantification is outlined in the diagram below.
The core of NIR-CI quantification relies on robust multivariate models. The choice between linear and non-linear models depends on the complexity of the sample.
Table 1: Comparison of Quantitative Models for CHB in TMD Samples
| Model Type | Algorithm | Key Application / Rationale | Reported Performance (RMSEP) | Reference |
|---|---|---|---|---|
| Linear | Partial Least Squares (PLS) | Baseline linear model; effective for simpler or sub-divided sample sets. | Improved performance when TMD samples were divided into subtypes. | [4] |
| Non-Linear | Support Vector Regression (SVR) | Handles non-linearities from complex porous structures and residual solvents. | Root Mean Square Error of Prediction (RMSEP) as low as 0.21. | [3] |
| Alternative | Multivariate Curve Resolution (MCR) | Can be used for both qualitative and quantitative analysis without pure spectra. | Accurate prediction models were obtained. | [3] |
Research on NIR-CI for CHB has yielded several critical insights:
The implementation of NIR-CI extends beyond basic quantification to several critical applications in drug development:
A Stability-Indicating Method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (drug substance or product) free from interference from process impurities, excipients, and degradation products [1]. Their main objective is to monitor the stability of a drug product throughout its shelf life, ensuring its safety, efficacy, and quality. Regulatory authorities like the FDA recommend that all assay procedures used in stability studies be stability-indicating [2] [1].
The following table summarizes the key parameters for a stability-indicating LC method for Citalopram hydrobromide as described in the literature [3].
| Parameter | Description |
|---|---|
| Analytical Technique | Liquid Chromatography (LC) |
| Column | Symmetry C18 |
| Mobile Phase | Mixture of aqueous potassium dihydrogen phosphate, N,N-Dimethyl octyl amine, methanol, and acetonitrile |
| Method Objective | Quantitative determination of Citalopram and its impurities in the bulk drug; Stability-indicating. |
Forced degradation studies are critical to demonstrate the method's specificity—its ability to measure the analyte unequivocally in the presence of potential degradation products [4] [1].
The workflow for developing and validating the stability-indicating method is systematic and can be visualized as follows:
Diagram Title: SIM Development and Validation Workflow
Once the method is developed, it must be validated as per ICH guidelines to confirm it is suitable for its intended purpose [2] [5] [4]. The validation process and its key parameters are outlined below.
Diagram Title: Core Method Validation Parameters
| Validation Parameter | Experimental Procedure & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Analyze stressed samples (from forced degradation), placebo (if DP), and standard. Demonstrate baseline separation of analyte from any degradation products. Use Peak Purity analysis via PDA or MS. [5] [4] [1] | No interference from blank, placebo, or degradants. Peak purity index passes. |
| Accuracy | Spike the API into placebo at multiple levels (e.g., 50%, 100%, 150% of target). For impurities, spike known impurities. Calculate % Recovery. [2] [5] | Assay: Recovery of 98–102% [4]. Impurities: Recovery varies with level (e.g., 50% level: 90-107%; 100% level: 95-105%) [4]. | | Precision | 1. Repeatability: Inject multiple preparations (n≥6) at 100% test concentration by one analyst on one day. 2. Intermediate Precision: Repeat repeatability study on different days, with different analysts, or different instruments. [5] [4] | Repeatability: RSD ≤ 2.0% for assay of drug product [4]. Intermediate Precision: No significant statistical difference between the two sets of results. | | Linearity & Range | Prepare and analyze a minimum of 5 concentrations of standard solution, e.g., from 50-150% of target assay concentration. Plot response vs. concentration. [2] [5] | Assay Range: 80-120% of test concentration [5]. Linearity: Correlation coefficient (r²) > 0.998. | | LOD / LOQ | Determine based on Signal-to-Noise ratio (S/N) or standard deviation of response and slope of the calibration curve (LOD=3.3SD/S; LOQ=10SD/S). [5] | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2 units, flow rate ±10%, column temperature ±5°C). Evaluate impact on system suitability. [5] [4] | Method retains system suitability and resolution under all varied conditions. |
This compound (CT) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders [1]. Forced degradation studies are a critical part of pharmaceutical development, aimed at identifying the intrinsic stability of a drug substance and validating the analytical methods that will be used for its assessment.
The primary goal is to subject the drug to harsh conditions—including hydrolysis, oxidation, photolysis, and thermal stress—beyond those used in accelerated stability testing. This process helps in:
This protocol outlines the steps for conducting forced degradation studies on this compound and for characterizing the resulting products.
The overall process for conducting and analyzing forced degradation samples is summarized below.
Prepare separate solutions of this compound and subject them to the following stress conditions. The aim is to achieve approximately 5-20% degradation to avoid the formation of secondary degradation products [3] [4].
Table 1: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Recommended Conditions | Major Degradation Products Formed |
|---|---|---|
| Acidic Hydrolysis | 1-2M HCl, at elevated temperature (e.g., 60°C) for several hours [4]. | Degradation Product I, Degradation Product II [4]. |
| Alkaline Hydrolysis | 0.1-1M NaOH, at elevated temperature (e.g., 60°C) for several hours [4]. | Degradation Product I, Degradation Product II [4]. |
| Oxidative Degradation | Expose to 3-30% hydrogen peroxide at room temperature for 24 hours or at elevated temperature for a shorter duration [3]. | Information not specified in search results. |
| Photolytic Degradation | Expose solid drug substance and/or solution to UV light (e.g., 1.2 million lux hours) as per ICH guidelines [4]. | Degradation Product III, Degradation Product IV, Degradation Product V [4]. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period (e.g., 1 month) [3]. | Information not specified in search results. |
An effective reversed-phase HPLC (RP-HPLC) method is crucial for separating citalopram from its impurities and degradation products.
This method has been validated for accuracy, precision, and linearity and is suitable for the rapid evaluation of citalopram quality and the detection of its impurities in bulk drugs and formulations [3].
Once the degradation products are separated and isolated (e.g., using semi-preparative HPLC), they are characterized using spectroscopic techniques.
Table 2: Characterization of this compound Degradation Products
| Degradation Product | Stress Condition | Proposed Identity / Characterization Method |
|---|---|---|
| Product I | Hydrolytic (Acidic & Alkaline) | 3-Hydroxycitalopram N-oxide (New impurity characterized by ESI-MS/MS, ¹H NMR, and FT-IR) [4]. |
| Product II | Hydrolytic (Acidic & Alkaline) | Citalopram Carboxamide (Known impurity) [4]. |
| Product III | Photolytic | Characterized by ESI-MS/MS, ¹H NMR, and FT-IR [4]. |
| Product IV | Photolytic | Citalopram N-oxide (Known impurity) [4]. |
| Product V | Photolytic | Characterized by ESI-MS/MS, ¹H NMR, and FT-IR [4]. |
The workflow for characterization typically follows a logical sequence from isolation to structural elucidation.
This compound is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorders. As a chiral compound with one stereocenter, citalopram exists as a racemic mixture (R,S-citalopram) in most pharmaceutical formulations, while the pure S-enantiomer (escitalopram) is also marketed separately. This structural characteristic necessitates specialized analytical approaches for accurate quantification and enantiomeric separation. Pharmaceutical reference standards for this compound are essential tools that enable quality control laboratories, forensic toxicologists, and pharmaceutical researchers to ensure product quality, validate analytical methods, and conduct bioavailability studies.
The importance of certified reference materials has increased significantly with growing regulatory requirements from pharmacopeial bodies including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). These standards provide traceable quantification and are characterized using rigorous analytical procedures to ensure identity, potency, purity, and stability. The application of these standards spans multiple analytical techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), spectrophotometric methods, and electrophoretic techniques, each requiring specific standard formulations and preparation approaches.
Certified reference materials for this compound are available in various physical forms and qualifications to suit different analytical applications. These materials undergo rigorous characterization and certification processes in accordance with international standards such as ISO 17034 and ISO/IEC 17025 to ensure reliability and traceability [1]. The selection of an appropriate reference standard depends on several factors including the intended analytical technique, required concentration levels, and specific regulatory compliance needs.
Neat Powder Standards: These solid-form reference materials are typically supplied in tightly sealed containers and require accurate weighing and dissolution during preparation of working standards. The pharmaceutical secondary standard from Sigma-Aldrich (PHR1640) is an example of a neat material qualified for both HPLC and GC analysis, with traceability to Ph. Eur. Y0001008 and USP 1134233 [1]. These materials are particularly suitable for method development and qualitative analysis where flexibility in concentration preparation is required.
Certified Solution Standards: Pre-prepared solutions offer enhanced convenience and eliminate weighing errors for certain applications. Cerilliant provides this compound as a certified snap-n-spike solution with a concentration of 100 μg/mL (as free base) in methanol, specifically designed for LC-MS or GC-MS applications in clinical toxicology, forensic analysis, and pharmaceutical research [2]. These solutions are particularly valuable in high-throughput laboratories where preparation efficiency is critical.
Specialized Standards: Some applications require specialized reference materials such as the citalopram for system suitability (EDQM Y0000855) or deuterated internal standards like citalopram-D6 HBr for mass spectrometry applications [2] [3]. These specialized materials address specific analytical challenges such as system performance verification or accurate quantification using internal standard methods.
Table 1: Comparison of this compound Neat Powder Reference Standards
| Manufacturer | Catalog Number | Format | Quantity | Traceability | Storage Conditions |
|---|---|---|---|---|---|
| Sigma-Aldrich | PHR1640 | Neat powder | 1 g | Ph. Eur. Y0001008, USP 1134233 | 2-30°C |
| EDQM | Y0001008 | Neat powder | 5 mg | Ph. Eur. | +5°C ± 3°C |
| HPC Standards | 687742 | Neat powder | 50 mg | Not specified | 4°C |
Table 2: Comparison of this compound Solution-Based Reference Standards
| Manufacturer | Catalog Number | Concentration | Solvent | Unit Size | Primary Applications |
|---|---|---|---|---|---|
| Cerilliant | C-057 | 100 μg/mL (as free base) | Methanol | 1 mL | LC-MS, GC-MS clinical toxicology |
| HPC Standards | 688599 | 100 μg/mL | Acetonitrile | 5 mL | Not specified |
The selection criteria for reference standards should consider the required uncertainty of measurement, documentation needs (including certificates of analysis), and supplier credibility in addition to the technical specifications outlined in the tables above. For regulated laboratories, pharmacopeial traceability is often a mandatory requirement, making standards from Sigma-Aldrich and EDQM particularly valuable as they provide explicit traceability to USP and Ph. Eur. primary standards [1] [3].
High-performance liquid chromatography with ultraviolet detection represents the most widely employed technique for the quantification of this compound in pharmaceutical formulations. The methodology involves careful preparation of reference standard solutions to establish a calibration curve with sufficient linear range and accuracy for the intended application. The following protocol describes a comprehensive approach for HPLC analysis of this compound:
Standard Solution Preparation: Accurately weigh approximately 25 mg of This compound certified reference material and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water 50:50 v/v) to obtain a stock standard solution of concentration 1 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution. Further dilute aliquots of this stock solution quantitatively and stepwise with mobile phase to obtain working standards covering the concentration range of 10-200 μg/mL [1] [4].
Chromatographic Conditions: Utilize a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase typically consists of a mixture of phosphate buffer (pH 3.0±0.1) and acetonitrile in a ratio of 60:40 (v/v) delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed using a UV detector set at 239 nm with an injection volume of 10-20 μL. The system should be allowed to equilibrate for at least 30 minutes before analysis [1].
Calibration Curve Construction: Inject each working standard solution in triplicate and plot the average peak area against the corresponding concentration. The method typically demonstrates excellent linearity (r² ≥ 0.999) across the specified concentration range. The percentage of citalopram in test samples is calculated by comparing their peak areas with the calibration curve using single-point or multi-point calibration approaches [1].
System suitability tests represent a critical component of the HPLC methodology to ensure adequate performance of the chromatographic system throughout the analysis. These tests verify parameters including theoretical plate count, tailing factor, and repeatability against established acceptance criteria. The following parameters should be evaluated before sample analysis:
For quality control assessment of pharmaceutical formulations, additional parameters including weight variation, content uniformity, dissolution testing, and related substances should be evaluated according to pharmacopeial requirements [4]. The reference standard should be analyzed alongside test samples at appropriate intervals to compensate for potential system drift during extended analytical sequences.
Gas chromatography-mass spectrometry provides an alternative approach for the determination of this compound, particularly in forensic and toxicological applications where superior specificity and sensitivity are required. The methodology leverages the volatile nature of citalopram under GC conditions and the selective detection capability of mass spectrometry. The following protocol describes a validated approach for GC-MS analysis:
Standard Solution Preparation: For quantitative applications, prepare working standards from certified solution standards (100 μg/mL in methanol) by serial dilution with appropriate solvent to create a calibration curve spanning 1-50 μg/mL. For forensic applications, include a deuterated internal standard (citalopram-D6 HBr) at a constant concentration in all standards and samples to correct for instrumental variations and preparation inconsistencies [2].
Sample Preparation: Transfer appropriate aliquots of standard solutions or prepared samples to autosampler vials. For solid formulations, extract powdered tablets equivalent to approximately 20 mg of citalopram base with 10 mL of methanol by vortex mixing for 2 minutes and sonicating for 10 minutes. Centrifuge at 3000 rpm for 5 minutes and dilute the supernatant quantitatively with methanol to obtain a solution of approximately 20 μg/mL [2].
Derivatization Considerations: While citalopram can typically be analyzed without derivatization, silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be employed to enhance volatility and chromatographic performance for certain applications, particularly when metabolites are being simultaneously analyzed.
Table 3: GC-MS Operating Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | Equivalent low-polarity stationary phase acceptable |
| Injection Temperature | 280°C | Split ratio 10:1 |
| Carrier Gas | Helium, constant flow 1.0 mL/min | - |
| Oven Program | Initial 100°C (hold 1 min), ramp 20°C/min to 280°C (hold 10 min) | Total run time: 20 minutes |
| Interface Temperature | 280°C | - |
| Ionization Mode | Electron impact (70 eV) | - |
| Detection Mode | Selected ion monitoring (SIM) | Quantitation ions: m/z 324, 238 |
Mass spectrometric detection in selected ion monitoring (SIM) mode provides enhanced sensitivity and selectivity for citalopram determination. The quantitation ion (m/z 324) represents the molecular ion of citalopram free base, while the qualifier ions (m/z 238, 262) provide confirmatory data. The retention time of citalopram under these conditions is approximately 12.5 minutes, which should be verified using the certified reference standard [2].
For data analysis, plot the peak area ratio of citalopram to the internal standard against concentration to establish the calibration curve. The method typically demonstrates linear response across the 1-50 μg/mL range with correlation coefficients ≥0.995. The precision of the method, expressed as relative standard deviation, should not exceed 5% for replicate analyses of quality control samples at low, medium, and high concentrations within the calibration range.
Chiral analytical methods have gained significant importance in citalopram analysis due to the pronounced pharmacological differences between its enantiomers. The S-enantiomer (escitalopram) demonstrates substantially greater serotonin reuptake inhibition compared to the R-enantiomer, with the latter potentially antagonizing some therapeutic effects. Consequently, methods for enantiomeric separation and quantification have been developed using both chromatographic and electrophoretic techniques:
Chiral Stationary Phase HPLC: Utilize specialized chiral columns containing cyclodextrin, cellulose, or amylose derivatives for direct separation without derivatization. Typical conditions employ a normal-phase system with n-hexane:ethanol:diethylamine (80:20:0.1 v/v/v) as mobile phase at a flow rate of 0.8 mL/min with UV detection at 239 nm. This approach effectively resolves R- and S-citalopram with baseline separation (resolution >1.5) [5].
Chiral Derivatization HPLC: Employ chiral derivatizing agents such as (-)-menthyl chloroformate to form diastereomeric derivatives separable on conventional reverse-phase columns. The reaction requires careful control of temperature, pH, and reaction time to ensure complete derivatization without racemization. Although this approach avoids the expense of dedicated chiral columns, it introduces additional complexity to sample preparation [5].
Capillary Electrophoresis: Apply chiral selectors such as cyclodextrin derivatives in the background electrolyte to achieve enantiomeric separation based on differential complex formation and electrophoretic mobility. This technique offers high separation efficiency with minimal solvent consumption, though it may demonstrate higher relative standard deviation in quantitative applications compared to HPLC methodologies [5].
Citalopram undergoes extensive hepatic metabolism primarily via N-demethylation to form desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), both of which are chiral and retain some pharmacological activity. Comprehensive analysis requires methods capable of resolving and quantifying both parent drug and metabolites in biological matrices:
Sample Preparation for Biological Matrices: Employ solid-phase extraction (Bond Elut C8 or equivalent) or liquid-liquid extraction (ethyl acetate:hexane 50:50 v/v) to isolate citalopram and metabolites from plasma, serum, or urine samples. Include deuterated internal standards (citalopram-D6, desmethylcitalopram-D3) to correct for recovery variations and matrix effects [5] [2].
LC-MS/MS Analysis: Utilize reverse-phase chromatography with a C8 column (150 × 2.1 mm, 3.5 μm) and gradient elution with 2 mM ammonium formate (pH 3.0) and acetonitrile. Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific detection of each analyte. The transitions m/z 325→109 for citalopram, m/z 311→109 for DCT, and m/z 297→109 for DDCT provide optimal sensitivity with minimal interference [5].
The stereoselective metabolism of citalopram results in differential formation and clearance of enantiomers, necessitating chiral methods for comprehensive pharmacokinetic studies. These methodologies enable investigation of potential drug-drug interactions, genetic polymorphisms in metabolic enzymes, and correlation of plasma concentrations with therapeutic outcomes.
This compound exerts its therapeutic effects primarily through potent inhibition of the serotonin transporter (SERT) protein, with the (S)-enantiomer demonstrating significantly greater activity compared to the (R)-enantiomer. The drug exhibits a Ki value of 5.4 nM for SERT inhibition, reflecting its high binding affinity and selectivity relative to other neurotransmitter transporters [1] [5]. This specific interaction represents the fundamental mechanism underlying the antidepressant efficacy of citalopram.
The signaling pathway involves pre-synaptic reuptake inhibition leading to increased synaptic serotonin concentrations, enhanced post-synaptic receptor activation, and subsequent downstream changes in neuronal signaling and gene expression that collectively ameliorate depressive symptoms. Understanding this pathway is essential for appropriate analytical method selection and interpretation of concentration-effect relationships in therapeutic drug monitoring.
Experimental workflows for citalopram analysis follow logical sequences from sample preparation through instrumental analysis to data interpretation. The following diagram illustrates a generalized approach applicable to most analytical scenarios:
Diagram 1: Experimental workflow for this compound analysis, illustrating the key steps from sample preparation through method selection to final reporting.
Citalopram's mechanism of action involves specific interactions with the serotonergic system, resulting in adaptive changes that underlie its therapeutic effects. The following diagram illustrates key elements in this pharmacological pathway:
Diagram 2: Pharmacological pathway of this compound illustrating its mechanism of action from administration to therapeutic effect.
Analytical reference standards for this compound play an indispensable role in ensuring the quality, safety, and efficacy of pharmaceutical products containing this widely prescribed antidepressant. The methodologies detailed in these application notes provide comprehensive guidance for quantification, enantiomeric separation, and metabolite profiling across diverse analytical scenarios. As pharmaceutical formulations continue to evolve, including the development of novel drug delivery systems such as thermoresponsive polymeric micelles for intranasal administration [6], analytical methods must correspondingly advance to address new characterization challenges.
The future landscape of citalopram analysis will likely see increased emphasis on chiral separations in routine quality control settings, expanded use of LC-MS/MS methodologies for enhanced sensitivity and specificity, and development of rapid screening techniques for point-of-care therapeutic drug monitoring. Furthermore, as regulatory requirements continue to evolve, the importance of fully characterized and traceable reference materials will only increase, driving standardization of methods and facilitating data comparison across laboratories and jurisdictions.
When implementing these methodologies, analysts should consider applicable regulatory guidelines and pharmacopeial requirements, perform adequate method validation for their specific applications, and maintain rigorous quality control procedures throughout analysis. The protocols described herein provide a solid foundation for reliable this compound analysis while allowing sufficient flexibility for adaptation to specific analytical needs and instrumental capabilities.
This compound (CTA) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression and anxiety disorders. From an analytical perspective, this compound presents several challenging characteristics due to its molecular structure (C20H22BrFN2O) and physicochemical properties. The compound exhibits significant pharmacological importance as a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin transporter), leading to its therapeutic effects as a potent and selective serotonin reuptake inhibitor [1]. In pharmaceutical quality control and bioanalytical applications, precise and accurate chromatographic determination of citalopram is essential for assessing product quality, stability, bioavailability, and therapeutic drug monitoring. Additionally, recent studies have explored citalopram's potential as a weak, allosteric modulator of serotonin and its effects on gene expression patterns in circulating lymphocytes, further highlighting the importance of reliable analytical methods for this compound [1].
The complexity of modern pharmaceutical analysis requires robust sample preparation techniques that can effectively isolate citalopram from various matrices while maintaining compound integrity and ensuring accurate quantification. Sample preparation represents a critical step in chromatographic analysis, directly influencing method accuracy, sensitivity, and reproducibility. Proper sample preparation eliminates potential interferences, protects analytical instrumentation, and enhances detection capabilities [2]. This comprehensive document provides detailed application notes and standardized protocols for this compound sample preparation across multiple chromatographic platforms, addressing the needs of researchers, scientists, and drug development professionals working in pharmaceutical analysis, forensic toxicology, and bioanalytical research.
Sample preparation for chromatographic analysis of this compound requires careful consideration of both the sample matrix and the analytical technique to be employed. The fundamental objective of sample preparation is to obtain a representative sample solution that is free of interfering substances and compatible with the chromatographic system while preserving the integrity of the analyte of interest. For this compound, this typically involves several key steps: sample dissolution in appropriate solvents, extraction from complex matrices, purification to remove interfering compounds, and often concentration to achieve the required detection sensitivity [2]. The specific approaches vary significantly based on the nature of the sample (pharmaceutical formulations versus biological matrices) and the chromatographic technique employed (HPLC, MLC, GC, etc.).
A critical consideration in citalopram sample preparation is the stability of the analyte under various preparation conditions. This compound may be subject to degradation under extreme pH conditions, high temperatures, or prolonged light exposure. Additionally, analysts must consider the compatibility of preparation solvents with the chromatographic mobile phase to avoid peak distortion or retention time shifts. For instance, when using reversed-phase chromatography, samples prepared in strong solvents may need to be diluted with weaker solvents to match the initial mobile phase composition and prevent chromatographic focusing effects. Proper filter selection is also crucial, as certain membrane materials may adsorb citalopram, leading to reduced recovery and inaccurate quantification [2].
Different sample matrices present unique challenges in this compound analysis. Pharmaceutical formulations often contain excipients that may interfere with chromatographic separation, requiring effective extraction and purification steps. Research indicates that incomplete extraction of citalopram from tablet matrices can lead to significant quantification errors, with recovery rates potentially dropping below 90% if preparation protocols are not optimized [3]. For biological samples, the complexity increases substantially due to the presence of proteins, lipids, and endogenous compounds that may co-elute with citalopram or cause column fouling. A study analyzing citalopram in rat tissue organs demonstrated that inadequate sample cleanup resulted in matrix effects that suppressed the analyte signal by up to 25% compared to clean standards [4].
Table 1: Common Challenges in this compound Sample Preparation and Mitigation Strategies
| Sample Type | Common Challenges | Mitigation Strategies |
|---|---|---|
| Pharmaceutical Formulations | Excipient interference, incomplete extraction | Sonication-assisted extraction, optimized solvent selection, filtration |
| Biological Fluids | Protein binding, endogenous compounds, low concentrations | Protein precipitation, solid-phase extraction, appropriate internal standards |
| Tissue Samples | Homogeneity issues, complex matrix, analyte stability | Homogenization in stabilizing buffers, careful temperature control |
| Environmental Samples | Low analyte concentrations, interfering substances | Concentration techniques, selective extraction methods |
For the analysis of this compound in solid pharmaceutical dosage forms, particularly tablets, a robust sample preparation method has been developed and validated. The protocol begins with accurate weighing of a representative sample of powdered tablets equivalent to approximately 10 mg of this compound. This powder is then transferred to a clean 100 mL volumetric flask. The extraction process involves adding approximately 70 mL of methanol to the flask, followed by sonication for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient. The sonication step is critical for achieving quantitative extraction of citalopram from the tablet matrix, as insufficient extraction time may result in low recovery values [3]. After sonication, the solution is allowed to reach room temperature, and the flask is made up to volume with methanol. The final step involves filtration through a 0.45 μm membrane filter, discarding the first few milliliters of the filtrate to avoid potential contamination from the filter membrane.
This preparation method has been demonstrated to provide excellent recovery of this compound from tablet formulations, with reported recovery rates exceeding 98% when validated according to ICH guidelines [3]. The prepared sample solution typically contains citalopram at a concentration of approximately 100 μg/mL, which can be further diluted with mobile phase to achieve the desired working concentration range of 10-50 μg/mL for chromatographic analysis. For analysts requiring alternative approaches, a micellar liquid chromatography method has also been successfully applied to pharmaceutical formulations, utilizing a different extraction solvent system consisting of 0.18 M sodium dodecyl sulphate with 15% 1-propanol, which offers the advantage of direct injection without prior filtration due to the solubilizing properties of the micellar solution [4].
When implementing sample preparation protocols for pharmaceutical dosage forms, several quality control parameters must be considered to ensure method reliability. The homogeneity of the powdered tablet sample is crucial for obtaining representative aliquots, requiring thorough mixing and particle size reduction if necessary. Stability of the sample solution should be established under storage conditions, with studies indicating that methanolic solutions of citalopram remain stable for at least 24 hours when stored at room temperature protected from light [3]. For methods requiring dilution, volumetric accuracy must be maintained, and the use of Class A volumetric glassware is recommended. Additionally, filter compatibility should be verified through comparative analysis of filtered versus centrifuged samples to confirm the absence of analyte adsorption to the filter membrane.
The following workflow diagram illustrates the comprehensive sample preparation process for this compound tablet analysis:
The determination of this compound and its metabolites in biological fluids, particularly plasma and serum, requires specialized sample preparation techniques to address the complexity of the matrix. A validated protocol begins with the aliquot collection of 1 mL of plasma or serum sample, which is transferred to a clean centrifuge tube. The deproteinization step is crucial and involves adding 2 mL of acetonitrile as a protein precipitating agent, followed by vigorous vortex mixing for 60 seconds. The mixture is then centrifuged at 10,000 × g for 10 minutes to sediment the precipitated proteins. The supernatant collection must be performed carefully to avoid disturbing the protein pellet, after which the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C [4]. The residue is reconstituted in 500 μL of mobile phase, and the solution is vortex-mixed briefly before injection into the chromatographic system.
For methods requiring enhanced sensitivity or dealing with complex matrix effects, alternative extraction techniques may be employed. Solid-phase extraction (SPE) using C18 cartridges has demonstrated superior cleanup efficiency for citalopram from plasma samples, with recovery rates exceeding 95% [4]. The SPE protocol typically involves cartridge conditioning with methanol and water, sample loading, washing with a mild aqueous solution, and elution with a solvent such as methanol or acetonitrile. The eluate is then evaporated and reconstituted as described previously. The selection between protein precipitation and solid-phase extraction depends on the required sensitivity, the extent of matrix effects, and available resources, with SPE generally providing cleaner extracts but requiring more time and specialized materials.
The analysis of this compound and its metabolites in tissue samples presents additional challenges due to the need for effective tissue disruption and extraction. A validated method for rat tissue organs begins with accurate weighing of approximately 1 g of homogenized tissue sample, which is placed in a homogenization tube. The extraction process involves adding 5 mL of a mixture of acetonitrile and water (70:30, v/v) and homogenizing using a mechanical homogenizer for 2-3 minutes at high speed. The homogenate is then subjected to sonication for 15 minutes in an ultrasonic water bath to enhance analyte extraction, followed by centrifugation at 12,000 × g for 15 minutes to separate the solid debris [4]. The supernatant is collected, and the extraction process is repeated once with fresh solvent to ensure complete recovery.
The combined supernatants are evaporated to dryness under nitrogen at 40°C, and the residue is reconstituted in 1 mL of mobile phase. For particularly complex tissue matrices, an additional cleanup step may be incorporated using solid-phase extraction as described for plasma samples. The final solution is filtered through a 0.2 μm syringe filter before chromatographic analysis. This method has been successfully applied to the determination of citalopram and its demethylated metabolites (desmethyl citalopram and didesmethyl citalopram) in various tissue types, demonstrating its utility in distribution studies and forensic toxicology applications [4]. The method validation data indicates recovery rates ranging from 85% to 95% for citalopram and its metabolites across different tissue types, with precision values (RSD) below 10% for within-day and between-day analyses.
Table 2: Sample Preparation Methods for Different Biological Matrices
| Matrix Type | Preparation Method | Recovery Rate | Key Steps | Applications |
|---|---|---|---|---|
| Plasma/Serum | Protein Precipitation | 90-95% | Acetonitrile addition, vortex, centrifugation | Therapeutic drug monitoring, pharmacokinetic studies |
| Plasma/Serum | Solid-Phase Extraction | 95-98% | Cartridge conditioning, loading, washing, elution | High-sensitivity assays, research applications |
| Tissue Homogenate | Solvent Extraction | 85-95% | Homogenization, sonication, centrifugation, evaporation | Tissue distribution studies, forensic toxicology |
| Urine | Dilution and Filtration | 88-93% | Dilution with mobile phase, filtration | Metabolic studies, compliance testing |
A robust reversed-phase HPLC method has been developed and validated specifically for the determination of this compound in pharmaceutical dosage forms. The chromatographic separation is achieved using an Inertsil C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase composition consists of a mixture of methanol, phosphate buffer (pH 3.4), and acetonitrile in the ratio of 55:40:5 (v/v/v), delivered isocratically at a flow rate of 1.35 mL/min [3]. The mobile phase preparation requires careful pH adjustment of the phosphate buffer to 3.4 using orthophosphoric acid, followed by filtration through a 0.45 μm membrane filter and degassing by sonication before use. Detection is performed using a UV detector set at 254 nm, with an injection volume of 20 μL. Under these optimized conditions, this compound elutes at approximately 3.74 minutes, providing adequate separation from potential impurities and degradation products.
The method has been comprehensively validated for the analysis of citalopram in pharmaceutical formulations, demonstrating linearity in the concentration range of 10-50 μg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as relative standard deviation (RSD), is less than 1.5% for both intra-day and inter-day analyses, while the accuracy, reported as percentage recovery, ranges from 98.5% to 101.2% [3]. The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be 0.1 μg/mL and 0.3 μg/mL, respectively, indicating adequate sensitivity for quality control applications. For analysts working with different equipment, equivalent columns such as Hypersil BDS C18 or Zorbax SB C18 may be substituted with appropriate verification of chromatographic performance.
For the simultaneous determination of this compound and its two demethylated metabolites (desmethyl citalopram and didesmethyl citalopram), a novel micellar liquid chromatographic (MLC) method has been developed. This method offers the advantage of direct injection of biological samples without extensive pretreatment, making it particularly valuable for high-throughput applications. The separation is performed on a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 60°C to enhance efficiency and reduce backpressure. The mobile phase composition consists of 0.18 M sodium dodecyl sulphate (SDS), 15% 1-propanol, 0.3% triethylamine, adjusted to pH 4 with 0.2 M orthophosphoric acid [4]. The flow rate is set at 2.0 mL/min, and detection is performed at 240 nm using a UV-Vis detector.
The MLC method has been extensively validated for the analysis of citalopram and its metabolites in both pharmaceutical formulations and biological matrices, including rat tissue organs. The method demonstrates linearity over the concentration range of 1.0-200.0 μg/mL for citalopram, 0.6-200.0 μg/mL for desmethyl citalopram, and 0.5-200.0 μg/mL for didesmethyl citalopram, with correlation coefficients exceeding 0.999 for all analytes [4]. The limits of detection are 0.5, 0.4, and 0.3 μg/mL for citalopram, desmethyl citalopram, and didesmethyl citalopram, respectively, while the limits of quantification are 0.8, 0.5, and 0.4 μg/mL for the same compounds. The method precision, expressed as RSD, is less than 2% for both retention time and peak area, confirming its reliability for quantitative applications.
The following workflow illustrates the chromatographic method selection and optimization process:
A cutting-edge application in this compound analysis involves the use of near-infrared chemical imaging (NIR-CI) for visualization and quantification within highly porous drug products. This innovative approach, described in a 2025 study, enables non-destructive analysis of drug distribution in complex dosage forms, particularly those fabricated using tunable modular design (TMD) approaches [5]. The NIR-CI technique allows for direct visualization of this compound distribution both on the printed surface of samples and through cross-sectional imaging, providing valuable insights into drug distribution homogeneity—a critical quality attribute for pharmaceutical products. The method employs a state-of-the-art pushbroom NIR-CI instrument coupled with advanced multivariate analysis techniques for data processing.
The quantitative aspect of NIR-CI analysis utilizes sophisticated modeling approaches including partial least squares (PLS) and support vector machine (SVR) models, with the latter demonstrating superior performance with root mean square error of prediction as low as 0.21 [5]. Additionally, multivariate curve resolution has been explored as both qualitative and quantitative modeling tools, further expanding the application potential of this technique. The non-destructive nature of NIR-CI makes it particularly valuable for troubleshooting and quality control of TMD samples, especially as these innovative dosage forms are optimally produced at the point of care. This advanced imaging technique represents a significant step forward in pharmaceutical analysis, enabling comprehensive characterization of drug products without the need for extensive sample preparation or chromatographic separation.
The selection of an appropriate analytical method for this compound determination depends on multiple factors, including the sample matrix, required sensitivity, available instrumentation, and analytical purpose. The following table provides a comparative overview of the primary analytical methods discussed in this document, along with their key characteristics and applications:
Table 3: Comparison of Chromatographic Methods for this compound Analysis
| Method Parameter | Reversed-Phase HPLC [3] | Micellar Liquid Chromatography [4] | NIR Chemical Imaging [5] |
|---|---|---|---|
| Sample Matrix | Pharmaceutical formulations | Pharmaceutical formulations, biological samples | Porous drug products, TMD samples |
| Linear Range | 10-50 μg/mL | 1.0-200.0 μg/mL (CTA) | Not specified |
| LOD/LOQ | 0.1/0.3 μg/mL | 0.5/0.8 μg/mL (CTA) | RMSEP: 0.21 (SVR models) |
| Analysis Time | ~3.74 min retention time | Not specified | Rapid, non-destructive |
| Key Advantages | Well-established, robust | Simultaneous metabolite determination, direct injection capability | Non-destructive, visualization capability |
| Primary Applications | Quality control, stability testing | Forensic toxicology, metabolic studies | Product development, quality control |
These comprehensive application notes and protocols provide detailed methodologies for sample preparation and chromatographic analysis of this compound across various matrices. The fundamental principles of sample preparation have been discussed, with specific protocols provided for pharmaceutical dosage forms and biological matrices. The chromatographic methods presented offer robust and validated approaches for citalopram quantification, each with distinct advantages depending on the analytical requirements. The advanced techniques section highlights emerging technologies that may shape future analytical strategies for this compound and similar pharmaceutical compounds.
When implementing these methods, analysts should consider comprehensive validation based on intended application and regulatory requirements. Additionally, method adaptation may be necessary to address specific instrumentation or sample characteristics. The continuous evolution of analytical technologies promises further enhancements in this compound analysis, with trends moving toward faster, more sensitive, and less destructive techniques that provide comprehensive chemical information beyond simple quantification.
Forced degradation studies help identify how a drug substance breaks down under various stress conditions. The table below summarizes the characterized degradation products of this compound (CTL) and the conditions under which they form [1].
| Degradation Product | Description / Identity | Formation Condition |
|---|---|---|
| Product I | 3-hydroxycitalopram N-oxide (New Impurity) | Hydrolytic |
| Product II | Citalopram carboxamide (Known Impurity) | Hydrolytic |
| Product III | Not Specified | Photolytic |
| Product IV | Citalopram N-oxide (Known Impurity) | Photolytic |
| Product V | Not Specified | Photolytic |
These products form under different stress conditions, primarily hydrolytic (acidic or alkaline) and photolytic (light exposure) [1]. Another study also confirms the formation of multiple unknown impurities under thermal, photo, acidic, alkaline, and peroxide conditions [2].
A combination of separation and structural elucidation techniques is essential for identifying and characterizing degradation products.
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can separate CTL from its process impurities and degradation products. Below is a representative methodology [2].
| Parameter | Specification / Condition |
|---|---|
| Column | Inertsil ODS 3V (250 x 4.6 mm; 5 µm particle size) |
| Mobile Phase | Gradient elution with:
This method is suitable for the rapid, routine evaluation of CTL in bulk drug manufacturing and for detecting impurities in pharmaceutical formulations [2].
After separation by HPLC, the following techniques are used to determine the structure of the isolated degradation products and impurities [1] [2]:
The following diagram illustrates the typical workflow for a forced degradation and characterization study.
Q1: What are the main degradation pathways for this compound? A1: The primary pathways are hydrolysis and photolysis. Hydrolytic conditions can lead to carboxamide formation and other products, while photolytic conditions primarily lead to N-oxide formation [1].
Q2: What is the most critical step in developing a stability-indicating method? A2: The most critical step is demonstrating that the method can adequately separate and resolve the main drug compound from its degradation products and process impurities. This is a core requirement for any validated stability-indicating profile [3] [2].
Q3: Which analytical techniques are essential for characterizing an unknown degradation product? A3: A combination of techniques is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for initial separation and determining molecular mass. For complete structural confirmation, techniques like NMR and FT-IR are indispensable [1] [2].
The table below summarizes common stability issues and their solutions.
| Problem & Phenomenon | Root Cause | Recommended Solution | Preventive Measures |
|---|---|---|---|
| Low Solubility & Dissolution Rate: Slow drug release, low bioavailability. | High lipophilicity (logP 3.58) and low aqueous solubility [1]. | Formulate into amorphous solid dispersions or polymeric micelles to disrupt crystal lattice and enhance solubility [2] [1]. | Use polymers like Pluronic during early development to form amorphous systems [1]. |
| Solid-State Instability: Unintended crystallization, changes in dissolution profile. | Physical instability of the amorphous form; moisture-induced recrystallization [2]. | Incorporate stabilizing excipients (e.g., in solid foams/wafers). For HME/3D printing, use polymers like bPMMA to inhibit degradation [2] [3]. | Pre-formulation compatibility studies; use thermal analysis (DSC) and XRPD to monitor solid state [2] [3]. |
| Thermal Degradation: Drug degradation during high-temperature processes (e.g., HME, 3D printing). | Exposure to temperatures above the drug's degradation point during manufacturing [3]. | Select thermally protective polymers (e.g., bPMMA over HPMC) to minimize degradation [3]. | Optimize process parameters (temp, screw speed); use thermal analysis to identify safe processing windows. |
| Chemical Degradation: Formation of impurities under stress conditions. | Susceptibility to hydrolysis (acidic/alkaline) and oxidation [4]. | Avoid extreme pH environments and protect from light and oxidizing agents [4]. | Use controlled humidity storage; include antioxidants and pH buffers in liquid formulations. |
Here are detailed methodologies for key experiments cited in the guide.
This protocol is adapted from the development of an intranasal citalopram formulation, which demonstrated enhanced solubility and stability [1].
EE% = (Total drug added - Free drug) / Total drug added * 100. A value of approximately 90% should be achieved [1].This method is used to isolate and characterize degradation products and is critical for understanding chemical stability [4].
For formal stability studies, you should follow the ICH Q1A(R2) guideline, which defines the stability data package required for registration applications [5] [6]. The following workflow outlines the key decision points in a citalopram stability study.
The table below outlines the core stability-testing parameters as guided by ICH principles [5] [6].
| Testing Category | Key Parameters to Monitor | Recommended Methods |
|---|---|---|
| Chemical Stability | Assay (potency), formation of degradation products, related substances. | Reverse-Phase HPLC with PDA detection [4]. |
| Physical Stability | Solid-state form (crystalline/amorphous), crystallinity, moisture content. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) [2] [1] [7]. |
| Performance | Dissolution profile, drug release rate. | USP dissolution apparatus I or II with HPLC analysis [1] [3]. |
Here are answers to some frequently asked questions about the photodegradation of this compound.
Q1: What are the main photolytic degradation products of Citalopram? The identified photolytic degradation products of Citalopram (CIT) vary depending on the specific conditions (e.g., direct or indirect photolysis). The table below summarizes the key products reported in recent studies.
Table 1: Identified Photolytic Degradation Products of Citalopram
| Product Name | Formation Pathway / Condition | Key Characteristics / Notes | Identification Method |
|---|---|---|---|
| N-desmethylcitalopram (DCIT) [1] | N-demethylation (Major product) | Found to be hydrolytically and photolytically stable in aqueous environments [1]. | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) [1] |
| Citalopram N-oxide [1] | N-oxygenation (Minor product) | A minor photoproduct [1]. | LC-ESI-MS [1] |
| Citalopram carboxamide [2] | Photolytic / Hydrolytic | An known impurity under forced degradation [2]. | Not specified in search results |
| 3-hydroxycitalopram N-oxide [2] | Photolytic | Reported as a new impurity under photolytic forced degradation conditions [2]. | Not specified in search results |
| 11 Various Transformation Products [3] [4] [5] | TiO₂-mediated Photocatalytic Degradation | 11 by-products were identified during advanced photocatalytic treatment [3] [4] [5]. | HPLC-High Resolution Mass Spectrometry (HPLC-HRMS) [3] [4] |
Q2: What is the typical half-life of Citalopram under simulated sunlight? The half-life of Citalopram is highly dependent on the aqueous matrix. The following table provides half-life values and first-order rate constants from a key study under simulated solar irradiation [4].
Table 2: Photodegradation Kinetics of Citalopram under Simulated Solar Irradiation [4]
| Aqueous Matrix | Half-Life (t₁/₂, hours) | Rate Constant (k, h⁻¹) | Coefficient (R²) |
|---|---|---|---|
| Milli-Q (MQ) Water | 61.89 | 0.0112 | 0.9486 |
| Lake Water | 25.77 | 0.0269 | 0.9940 |
| Wastewater Treatment (WWT) Effluent | 23.42 | 0.0296 | 0.9811 |
| NOM (10 mg/L) | 14.03 | 0.0494 | 0.9783 |
| Nitrate (10 mg/L) | 45.60 | 0.0152 | 0.9409 |
| Bicarbonate (10 mg/L) | 27.08 | 0.0256 | 0.9604 |
Q3: How do natural water constituents affect the photodegradation rate? Indirect photolysis plays a significant role. Natural Organic Matter (NOM) acts as a photosensitizer, generating reactive species like hydroxyl radicals (·OH) and singlet oxygen (¹O₂) that accelerate CIT degradation [4] [5]. Nitrate and bicarbonate ions can also enhance the photolytic rate, though to a lesser extent than NOM [4]. As shown in Table 2, the presence of these constituents in natural waters (lake, WWT effluent) significantly reduces the half-life of CIT compared to pure water [4].
Issue 1: Inconsistent or slow photodegradation rates.
Issue 2: Formation of unexpected or numerous degradation products.
Here is a summarized methodology for studying the aquatic photolytic degradation of Citalopram, based on a 2021 study [3] [4] [5].
1. Experimental Setup and Reagents:
2. Irradiation Experiments:
3. Analysis and Quantification:
ln(C₀/C) = kt, where k is the rate constant [4].The following diagram outlines the core experimental workflow for a photodegradation study.
The following table consolidates the specific conditions under which citalopram hydrobromide undergoes hydrolytic degradation, along with the resulting degradation products.
| Degradation Condition | Specific Parameters | Major Degradation Product(s) | Key Analytical Techniques | Observations & Mass Balance |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.5 N Hydrochloric Acid (HCl) [1] | Not specified in search results, but "considerable degradation" observed [1]. | RP-HPLC, Photodiode Array Detector [2] [1] | "Considerable degradation" [1]. Mass balance close to 99.9% [1]. |
| Basic Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) [1] | Not specified in search results, but "considerable degradation" observed [1]. | RP-HPLC, Photodiode Array Detector [2] [1] | "Considerable degradation" [1]. Mass balance close to 99.9% [1]. |
| Oxidative Degradation | 3.0% v/v Hydrogen Peroxide (H₂O₂) [1] | Not specified in search results, but "considerable degradation" observed [1]. | RP-HPLC, Photodiode Array Detector [2] [1] | "Considerable degradation" [1]. Mass balance close to 99.9% [1]. |
Here is a detailed methodology for conducting hydrolytic forced degradation studies on this compound, based on the search results.
Objective: To subject the drug substance to various hydrolytic stress conditions to generate degradation products and validate the stability-indicating power of the analytical method [2] [1].
Materials:
Procedure:
The workflow for this study can be summarized as follows:
Here are answers to specific technical questions your users might have.
Q1: What is a suitable, validated HPLC method for analyzing citalopram and its hydrolytic degradation products? A suitable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated [2] [1].
Q2: Besides hydrolysis, what other stress conditions should be tested for a comprehensive stability profile? A comprehensive forced degradation study should include:
These studies help in identifying a wider range of potential degradation products and fully validating the analytical method [2] [1].
| Method | Principle / Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Experimental Conditions |
|---|---|---|---|---|---|
| UV Spectrophotometry [1] | Direct measurement at 240 nm | 5 - 40 µg/mL | Not Specified | Not Specified | Solvent: Methanol |
| Charge-Transfer Spectrophotometry [1] | Reaction with DDQ (pi-acceptor) at 590 nm | 10 - 250 µg/mL | 5.2 µg/mL | 17.4 µg/mL | - |
| RP-HPLC with Chiral Additive [2] | Enantioseparation on C18 column with SBE-β-CD | - | (R)-CIT: 0.070 µg/mL (S)-CIT: 0.076 µg/mL | (R)-CIT: 0.235 µg/mL (S)-CIT: 0.254 µg/mL | Mobile Phase: Buffer (pH 2.5):MeCN:MeOH (21:3:1) Flow Rate: 1.0 mL/min Detection: 240 nm | | Near-Infrared Chemical Imaging (NIR-CI) [3] | Chemical imaging & multivariate analysis (PLS, SVR) | - | - | - | RMSEP as low as 0.21 (for quantitative SVR models) |
The following workflow diagram illustrates the decision-making process for selecting and troubleshooting an analytical method based on your sensitivity requirements.
This section addresses common experimental challenges, organized by technique.
This method is ideal for achieving high sensitivity and separating the pharmacologically active (S)-enantiomer (escitalopram) from the (R)-enantiomer.
This method offers an alternative for quantification when HPLC is not available, with sensitivity in the microgram range.
The table below summarizes the primary process-related and degradation impurities you may encounter during analysis [1].
| Impurity Name | Type | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound - Impurity A (Freebase) | Process-related / Degradation | 64372-56-1 | C20H23FN2O2 | 342.41 |
| This compound - Impurity B (Freebase) | Process-related / Degradation | 411221-53-9 | C20H21FN2O2 | 340.39 |
| This compound - Impurity C (3-Oxo Citalopram) | Process-related / Degradation | 372941-54-3 | C20H19FN2O2 | 338.38 |
| This compound - Impurity D (rac Desmethyl Citalopram) | Process-related / Degradation | 62498-67-3 | C19H19FN2O | 310.37 |
| This compound - Impurity E (5-Chlorodescyano Citalopram) | Process-related | 64169-45-5 | C19H21ClFNO | 333.83 |
| This compound - Impurity F (5-Bromodescyano Citalopram) | Process-related | 64169-39-7 | C19H21BrFNO | 378.28 |
| Citalopram N-Oxide | Degradation | Information not in search results | Information not in search results | Information not in search results |
| Citalopram Acid Metabolite | Degradation | Information not in search results | Information not in search results | Information not in search results |
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous separation of this compound and its impurities [2]. The table below details the validated method parameters.
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size) |
| Mobile Phase | A: 0.3% Diethylamine (pH adjusted to 4.70) B: Methanol/Acetonitrile (55:45 v/v) | | Gradient Program | Non-isocratic (exact gradient details are in the original publication [2]) | | Flow Rate | 1.0 mL/min (assumed, explicitly stated in [3]) | | Detection (PDA) | 225 nm [2] | | Detection (UV) | 254 nm (alternative method [3]) | | Injection Volume | 20 µL (typical, can be adjusted based on sensitivity requirements) | | Column Temperature | Ambient (typically 25-30°C) | | Sample Concentration | 10-50 µg/mL (linear range) [3] |
This method has been validated for accuracy, precision, and linearity and can be used for the analysis of bulk drugs and pharmaceutical formulations [2].
Forced degradation helps in identifying the degradation pathways and the intrinsic stability of the drug substance. The following workflow outlines a standard forced degradation study for this compound.
Characterization of Degradants: The degradation products and unknown impurities generated from these studies should be isolated and characterized using techniques like ESI-MS/MS, ¹H NMR, and FT-IR spectroscopy [2].
Q1: What are the common solvents used in the analysis of citalopram impurities? A: Acetonitrile or Methanol are the primary solvents used in the mobile phase for the RP-HPLC analysis of citalopram impurities [4]. One developed method uses a mixture of methanol, phosphate buffer (pH 3.4), and acetonitrile (55:40:5 v/v/v) [3].
Q2: How should I store citalopram impurity reference standards? A: Citalopram impurity standards should be stored at a controlled room temperature between 2-8 °C, or as specifically indicated on the Certificate of Analysis (CoA) provided with the standard [4].
Q3: My HPLC method is not separating Impurity D and Impurity E effectively. What can I adjust? A: The separation of all related substances is highly influenced by the mobile phase composition and pH [2]. You can try:
Q4: During forced degradation, I see an unknown peak. How can I identify it? A: To identify an unknown impurity:
Q5: What are the regulatory guidelines for controlling impurities in citalopram? A: The control of impurities must comply with the guidelines set by ICH (International Council for Harmonisation) and standards described in various pharmacopoeias (such as USP) [4]. This involves identification, reporting, and qualification thresholds for impurities.
Q1: What is the fundamental solubility challenge with citalopram hydrobromide? this compound has very low water solubility, reported to be less than 0.1 mg/mL [1]. This inherent property limits its bioavailability and poses a significant challenge for formulating effective drug delivery systems, often leading to delayed onset of action [1].
Q2: What is a promising strategy to overcome this solubility issue? Incorporating citalopram into thermosensitive polymeric micelles is a highly effective strategy. A 2025 study showed this method can increase citalopram's solubility by up to 95-fold and achieve a 25-fold faster release compared to the pure drug substance [1].
Q3: Which polymers are recommended for creating these micelles? The optimized formulation uses a blend of Pluronic F127 (PF127) and Poloxamer 188 (P188). This combination provides an ideal balance of thermosensitive behavior (from PF127) and enhanced solubilization and stability (from P188) [1].
Q4: What critical temperature property must the final formulation have for intranasal delivery? The formulated micelles should have a Lower Critical Solution Temperature (LCST) around 31°C. This ensures the micelles undergo a desirable size change at nasal cavity temperatures (32-35°C), promoting better drug release and permeability [1].
Q5: How is the success of the formulation measured? Key metrics for a successful formulation include:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility Enhancement | Inefficient drug encapsulation; suboptimal polymer ratio. | Optimize the Pluronic F127 to Poloxamer 188 ratio. Using the thin-film hydration method can improve drug loading. [1] |
| Micelle Instability | Physical instability leading to drug precipitation or micelle aggregation. | Ensure the Poloxamer 188 content is sufficient to provide a "stealth" effect and stabilize the colloidal system. [1] |
| Insufficient Drug Release | Poor drug release profile at the target site. | Verify the LCST of the formulation is ~31°C. A proper LCST triggers faster drug release at nasal temperature. [1] |
| Low Permeability | Limited drug passage through the nasal mucosa. | Confirm the micelle Z-average is nanoscale (e.g., ~31 nm). Smaller size and use of Pluronics enhance permeability across biological barriers. [1] |
The table below summarizes the core properties of citalopram and the target metrics for a successfully optimized polymeric micelle formulation.
| Parameter | This compound (Pure Drug) | Optimized Polymeric Micelle (PM) Formulation |
|---|---|---|
| Water Solubility | < 0.1 mg/mL [1] | 95-fold increase (vs. pure drug) [1] |
| Molecular Weight | 405.31 g/mol [1] | N/A (Carrier system) |
| log P (Lipophilicity) | 3.58 [1] | N/A (Carrier system) |
| Z-Average (Size) | N/A | 31.41 ± 0.99 nm [1] |
| Polydispersity Index (PdI) | N/A | 0.241 (Indicates a narrow size distribution) [1] |
| Lower Critical Solution Temp (LCST) | N/A | ~31°C [1] |
| Encapsulation Efficiency | N/A | ~90% [1] |
This section provides a detailed methodology for preparing citalopram-loaded polymeric micelles, based on the cited research [1].
Diagram: Polymeric Micelle Formulation Workflow
Materials:
Procedure:
The following diagram illustrates how polymeric micelles enhance the solubility and delivery of citalopram.
Diagram: Mechanism of Polymeric Micelle Delivery
The development of thermosensitive polymeric micelles presents a robust solution to the classic solubility challenges of this compound. This guide provides a foundational protocol that you can adapt and optimize further in your laboratory.
Here are answers to some frequently asked questions regarding citalopram and assay cross-reactivity.
What does "cross-reactivity" mean in the context of an immunoassay? Cross-reactivity occurs when an antibody in an immunoassay binds not only to its target molecule but also to other structurally similar compounds. This can lead to false positive results or an overestimation of the target's concentration. It is a key parameter used to assess an assay's selectivity [1] [2].
Has citalopram been documented to cause cross-reactivity in commercial immunoassays? Yes, research utilizing chemoinformatic methods has identified citalopram as a compound with a high predicted probability of cross-reacting in certain drug screening immunoassays. This suggests that its structural similarity to other molecules can cause interference in some assay systems [1].
Can cross-reactivity be predicted computationally? Yes, computational methods are a valuable tool. Studies show that calculating molecular similarity using specific descriptors and the Tanimoto similarity coefficient can strongly and significantly separate cross-reactive from non-cross-reactive compounds. This allows for rapid in-silico screening of drug databases to identify potential cross-reactive molecules early in the assay development process [1].
Besides immunoassays, are there other "cross-reactivity" concerns with citalopram? Yes. The term is also used in other contexts. In drug therapy, citalopram can interact with other serotonergic agents (like tramadol), potentially leading to a condition called serotonin syndrome, which is a form of adverse pharmacological "cross-reactivity" in their effects on the serotonin system [3]. Furthermore, Tissue Cross-Reactivity (TCR) studies are a separate, regulated requirement for developing biologic drugs like antibodies to identify off-target binding in tissues [4] [5].
This guide outlines a methodology for assessing the risk of cross-reactivity during assay development.
Relevant Experimental Protocol: The following workflow is based on established chemoinformatic and experimental validation methods [1].
Key Considerations:
This guide addresses the investigation of functional cross-reactivity, such as synergistic or adverse effects, when citalopram is combined with other active substances.
Relevant Experimental Protocol: The following methodology is adapted from recent studies investigating the combination of citalopram and crocin in mice [6].
Summary of Quantitative Data from Combination Study [6]: The table below summarizes key behavioral findings that demonstrate a synergistic interaction.
| Treatment Group | Dose (mg/kg) | Effect on Immobility Time (FST & TST) | Effect on Grooming Duration (ST) | Interpretation |
|---|---|---|---|---|
| Citalopram alone | 4 | Decreased | Increased | Antidepressant-related behavior |
| Crocin alone | 40 | Decreased | Increased | Antidepressant-related behavior |
| Citalopram + Crocin | 1 + 40 | Stronger decrease | Stronger increase | Synergistic effect |
Experimental Workflow:
Key Considerations:
The choice of laboratory equipment material can significantly influence adsorption. The following table compares materials based on general chemical resistance principles and specific findings from CTH research.
| Material/ Surface | Recommendation for CTH | Rationale & Evidence |
|---|---|---|
| Glass | Preferred | Inert surface; recommended for storage containers and primary equipment to minimize non-specific adsorption [1]. |
| Polymers (e.g., HPMC, PVP) | Formulation Aid | Not for equipment, but used as excipients in solid foams and transdermal systems. HPMC matrices help maintain CTH in a stable, amorphous state, reducing its tendency to adhere to surfaces [2] [3]. |
| Pluronics (PF127, P188) | Formulation Additive | Added to solutions to form polymeric micelles. These nanocarriers encapsulate CTH, shielding it from contact with equipment surfaces and dramatically increasing solubility, thereby reducing adsorption [4]. |
Modifying the solvent environment or formulating CTH into a colloidal system is a highly effective method to prevent adsorption and mitigate stability issues.
| Strategy | Implementation | Purpose & Effect |
|---|---|---|
| Polymeric Micelles | Use Pluronic F127 and Poloxamer 188 to create nanoscale micelles (∼31 nm) encapsulating CTH [4]. | Encapsulation prevents direct contact with equipment walls. Increases CTH solubility by 95-fold, drastically reducing free drug available for adsorption [4]. |
| Optimized Solvent Mixtures | Use solvent blends like Water:Ethanol:Propylene Glycol (2:3:5 v/v/v) for preparing CTH solutions [5]. | The specific solvent composition maximizes CTH solubility, a principle successfully applied in drop-on-demand (DoD) dispensing for accurate dosage preparation [5]. |
| Liquid Additives | Incorporate additives like glycerol or polysorbate 20 into gels and solutions before freeze-drying [3]. | Helps maintain the long-term physical stability of CTH in its amorphous form within a solid foam, preventing recrystallization and related handling issues [3]. |
The following diagram outlines a systematic approach to identify and mitigate CTH adsorption issues in the laboratory.
Proper handling and storage are crucial to maintain CTH stability and prevent loss.
Understanding the basic properties of your compound is the first step. The table below summarizes the key information available from the search results.
| Property | Details |
|---|---|
| Generic Name | Citalopram, hydrobromide salt [1] |
| CAS Number | 59729-32-7 [1] |
| Molecular Formula | C₂₀H₂₁FN₂O • HBr [1] |
| Molecular Weight | 405.3 g/mol [1] |
| Appearance | White to Off-White Solid [1] |
| Purity | >95% (for the available reference standard) [1] |
| Recommended Storage | 2°C to 8°C; protect from light and moisture for the solid form [2] [1]. |
In the absence of a specific published protocol, the following workflow and guidelines outline a logical approach for preparing a stock solution of this compound in a research setting.
Since explicit stability data for solutions is not available, you will need to establish it for your specific conditions. The following table outlines common issues and verification methods.
| Issue | Possible Cause | Troubleshooting & Verification |
|---|---|---|
| Precipitation | Solvent evaporation, temperature change, over-saturation. | Visually inspect solutions before use. Warm to room temperature and mix gently. If precipitation persists, consider a fresh aliquot or re-preparing the solution. |
| Loss of Activity | Chemical degradation over time, improper storage. | Compare the biological activity of a new stock solution with an old one in a standardized assay (e.g., an IC50 assay). A rightward shift in the dose-response curve suggests degradation. |
| Variable Results | Degradation, contamination, inaccurate concentration. | Implement regular re-preparation of stock solutions based on your experimentally determined stability period. |
Recommended Experimental Protocol for Stability Verification:
The table below summarizes the key quantitative data from regulatory and clinical studies.
| Parameter | Citalopram | Escitalopram | Notes & Source |
|---|---|---|---|
| Recommended Max Dose (Adult) | 40 mg/day [1] | 20 mg/day [2] | Escitalopram's S-enantiomer is the therapeutically active component; its equivalent dose is half that of citalopram [2]. |
| Recommended Max Dose (Age >60) | 20 mg/day [1] | 20 mg/day (no age-specific reduction) [2] | |
| Mean QTc Change at Max Recommended Dose | 12.6 ms (estimated for 40 mg) [1] | 6.6 ms (at 20 mg) [1] | Data from FDA thorough QT studies. The value for citalopram 40 mg is an estimate based on the relationship between blood concentration and QT interval [1]. |
| Mean QTc Change at Supratherapeutic Dose | 18.5 ms (at 60 mg) [1] | 10.7 ms (at 30 mg) [1] | |
| Dose-Dependent Effect | Yes [3] [1] | Yes [4] [5] | The effect is confirmed for both drugs, though the magnitude differs. |
| Regulatory Stance on Risk | FDA and MHRA warnings for QT prolongation [1] [5] | MHRA warnings for QT prolongation; FDA found risk lower than citalopram [1] [5] [6] | The UK's MHRA issued safety warnings for both drugs, while the US FDA initially issued a warning specifically for citalopram [4]. |
The quantitative data in the table above is primarily derived from "thorough QT studies," which are standardized clinical trials designed to assess a drug's potential to prolong the QT interval.
For a complete risk assessment, it is critical to consider factors beyond the average QT prolongation.
For researchers and drug development professionals, the key takeaways are:
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Optimal Sorbent/Solvent | Discovery C18 cartridge [1] | Dichloromethane [1] |
| Washing Solution | Redistilled water with formic acid (pH 3.5) [1] | Not Applicable |
| Elution/Solvent Evaporation | Elution with 0.5 mL methanol; evaporation to dryness [1] | Organic layer transferred and evaporated to dryness [1] |
| Quantitation Limit (LOQ) | 4.0 ng/mL [1] | 8.0 ng/mL [1] |
| Key Advantage | Higher recovery and lower LOQ [1] | Simpler procedure, no specialized cartridges needed [1] |
Here are the detailed methodologies for the key sample preparation and analytical techniques cited in the comparison.
The following diagram illustrates the metabolic pathway of Citalopram and the general workflow for its quantification in biological samples, integrating information from the search results.
The diagram shows that CIT is primarily metabolized in the liver by cytochrome P450 enzymes into its main active metabolite, DCIT, which has a longer elimination half-life (59 hours) than the parent drug (35 hours) [1]. DCIT is further metabolized to other compounds. The quantification workflow involves sample collection, purification via SPE or LLE, chromatographic separation, and final quantification.
The following table summarizes the binding affinity of citalopram for key molecular targets, based on in vitro experimental data.
| Molecular Target | Citalopram Binding Affinity (IC₅₀ or Kᵢ) | Experimental Notes & Context |
|---|---|---|
| Serotonin Transporter (SERT) | 1.8 nM (IC₅₀) | Primary target; potent inhibition of serotonin reuptake [1]. |
| Norepinephrine Transporter (NET) | 8,800 nM (IC₅₀) | ~4,900-fold lower affinity than for SERT [1]. |
| Dopamine Transporter (DAT) | 41,000 nM (IC₅₀) | ~22,800-fold lower affinity than for SERT [1]. |
| Nicotinic Acetylcholine Receptors (nAChRs) | Varies by subtype; non-competitive antagonism [2]. | |
| ▸ hα3β4 nAChR | 5.1 µM (IC₅₀) | Highest potency among tested nAChRs [2]. |
| ▸ rα9α10 nAChR | 7.5 µM (IC₅₀) | Inhibits via orthosteric site binding [2]. |
| ▸ hα4β2 nAChR | 19.1 µM (IC₅₀) | [2] |
| ▸ hα7 nAChR | 18.8 µM (IC₅₀) | [2] |
| Histamine H1 Receptor | > 10,000 nM (Kᵢ) | Negligible affinity [3]. |
| Muscarinic Acetylcholine Receptors | No significant affinity | Does not exhibit anticholinergic effects [3] [4]. |
| Adrenergic Receptors (α & β) | No significant affinity | [3] [4] |
| GABAₐ, Opioid, Benzodiazepine Receptors | No significant affinity | [4] |
The data in the table above is derived from standardized in vitro protocols. Here are the details of the key experiments cited.
1. Neurotransmitter Transporter Inhibition Assay [1]
2. Nicotinic Acetylcholine Receptor Inhibition Assay [2]
The diagram below illustrates citalopram's primary mechanism and its key allosteric properties, integrating the experimental findings.
As the diagram and data show, citalopram's primary action is potent inhibition of SERT. While it has virtually no affinity for many neuromodulatory receptors, research indicates it can also act as a non-competitive antagonist at various nAChR subtypes, albeit at much higher (micromolar) concentrations [2].
The table below summarizes a validated Liquid Chromatographic (LC) method for determining the enantiomeric purity of Citalopram, as detailed in a recent study. This method is crucial because Citalopram is a chiral drug, and its enantiomers can have different pharmacological activities [1].
| Validation Parameter | Experimental Conditions & Results |
|---|---|
| Objective | Enantiospecific separation and determination of Citalopram in bulk drugs and pharmaceuticals [1]. |
| Analytical Technique | Liquid Chromatography (LC) with UV and polarimetric detectors in series [1]. |
| Chromatographic Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) [1]. |
| Mobile Phase | n-hexane:2-propanol:triethylamine (TEA) (95:05:0.1 v/v/v) [1]. |
| Flow Rate & Temperature | 1.0 ml/min at 25 °C [1]. |
| Detection Wavelength | 240 nm [1]. |
| Internal Standard | Clopidogrel hydrogen sulphate [1]. |
| Runtime | Within 20 minutes [1]. |
| Resolution (Rs) | ≥ 3.0 (baseline separation) [1]. |
| Linearity Range | 50–600 µg/mL [1]. |
| Correlation Coefficient (r²) | > 0.9999 [1]. |
| Limit of Detection (LOD) | 0.5 µg/mL for both enantiomers [1]. |
| Limit of Quantification (LOQ) | 1.3 µg/mL for both enantiomers [1]. |
| Precision (Intra- & Inter-day) | < 0.63% R.S.D. [1]. |
| Accuracy (Recovery) | 99.38–100.41% [1]. |
For researchers aiming to replicate or validate this method, here is a detailed breakdown of the experimental protocol:
Instrumentation and Reagents:
Chromatographic Conditions:
System Suitability Testing:
The workflow for this analytical method can be visualized as follows:
It is important to interpret these findings within the broader research context:
To conduct a more comprehensive comparison, you may need to explore specialized scientific databases more deeply using search terms like "Citalopram HPLC assay validation," "Citalopram UPLC method," or "Citalopram stability-indicating method" to find studies that compare multiple analytical techniques.
| Side Effect | Citalopram (SSRI) | Tricyclic Antidepressants (TCAs) | Clinical Context & Evidence |
|---|---|---|---|
| Overall Tolerability | Better | Poorer | Significantly fewer patients on Citalopram withdrew from trials due to adverse events compared to TCAs (OR 0.54) [1]. |
| Anticholinergic Effects | |||
| • Dry Mouth | Less common and severe [2] | Very common [3] [2] | Caused by TCAs' strong antagonism of muscarinic acetylcholine receptors [3]. |
| • Constipation | Less common [2] | Very common [3] [2] | - |
| • Blurred Vision | Less common [2] | Very common [3] [2] | - |
| • Urinary Retention | Rare [2] | More common; can worsen existing condition [3] | - |
| Sedation | Less sedating; can cause insomnia or drowsiness [4] [5] | Often causes significant drowsiness [3] [2] | Sedation from TCAs is linked to their antihistamine (H1) effect [3]. |
| Cardiovascular Effects | • Risk of dose-dependent QT prolongation [6] [7] • Max dose limited to 40mg/day (20mg for elderly) [6] | • Risk of orthostatic hypotension, tachycardia [3] [2] • Can cause abnormal heart rhythms (arrhythmia) [3] [2] | TCAs are associated with more dangerous cardiac side effects, especially in overdose [2]. | | Sexual Dysfunction | Common (e.g., low libido, erectile dysfunction, anorgasmia) [6] [2] [7] | Common [2] | Sexual dysfunction is a frequent reason for discontinuation across most antidepressants. | | Weight Change | Can occur (usually gain) [7] | Common (gain) [3] [2] | - | | Nausea / GI Upset | Common, especially early in treatment [5] [2] | Occurs [2] | Linked to stimulation of serotonin receptors in the gut [7]. |
The difference in side effect profiles originates from their distinct molecular mechanisms. The following diagram illustrates the key biological pathways and targets for each drug class.
The diagram shows that while both drug classes increase synaptic levels of serotonin and/or norepinephrine to produce therapeutic effects, TCAs also block several other key receptors, which directly explains their broader and more severe side effect profile [3] [2].
For researchers and drug development professionals, the key takeaway is that the selectivity of Citalopram for the serotonin transporter offers a superior safety and tolerability profile over the broader pharmacology of TCAs. This is a major reason SSRIs like Citalopram have largely replaced TCAs as first-line pharmacotherapy for depression [6]. However, the dose-dependent risk of QT prolongation with Citalopram is a critical consideration for later-generation drug design, highlighting the need for compounds free from serious cardiovascular liabilities [6] [7].
The table below summarizes the key performance parameters for the HPLC and UV Spectrophotometric methods as reported in the literature.
| Parameter | HPLC Method [1] | UV Spectrophotometric Method [1] | Advanced LC-MS/MS Method [2] |
|---|---|---|---|
| Analytical Principle | Separation by reverse-phase chromatography | UV light absorption at a specific wavelength | Separation plus mass-to-charge ratio detection |
| Linearity Range | 10.00 - 70.00 µg/mL [1] | 2.50 - 17.50 µg/mL [1] | 1.0 - 230 ng/mL (for multiple antidepressants) [2] |
| Detection Wavelength | UV (specific wavelength not stated) | 239 nm [1] | Mass spectrometry (MRM mode) [2] |
| Precision (RSD) | < 1.5% (inter and intra-day) [1] | < 1.5% (inter and intra-day) [1] | % CV ≤ 20% for all analytes [2] |
| Accuracy (% Recovery) | 100.70 - 101.35% [1] | 98.48 - 98.65% [1] | Correlates with known therapeutic ranges [2] |
| Limit of Detection (LOD) | Information not available in search results | Information not available in search results | Applicable to sub-therapeutic levels (ng/mL) [2] |
| Key Advantage | High accuracy and precision; robust for quality control. | Simplicity, speed, and cost-effectiveness. | Ultra-high sensitivity and specificity; capable of multi-analyte panels [2]. |
Here are the detailed methodologies for the key experiments cited in the comparison table.
To help visualize the process of selecting and applying these methods, the following diagram outlines a general analytical workflow and decision logic.
Irritant;Environmental Hazard